Rifamycin L
Descripción
structure given in first source
Propiedades
Fórmula molecular |
C39H49NO14 |
|---|---|
Peso molecular |
755.8 g/mol |
Nombre IUPAC |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl] 2-hydroxyacetate |
InChI |
InChI=1S/C39H49NO14/c1-17-11-10-12-18(2)38(49)40-24-15-26(53-27(43)16-41)28-29(34(24)47)33(46)22(6)36-30(28)37(48)39(8,54-36)51-14-13-25(50-9)19(3)35(52-23(7)42)21(5)32(45)20(4)31(17)44/h10-15,17,19-21,25,31-32,35,41,44-47H,16H2,1-9H3,(H,40,49)/b11-10+,14-13+,18-12-/t17-,19+,20+,21+,25-,31-,32+,35+,39-/m0/s1 |
Clave InChI |
OCUBKDJIPNISSD-KTQDUKAHSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Gateway to Rifamycin L: A Technical Guide to the Role of Rif15 Transketolase
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of Rif15 transketolase, a unique two-subunit enzyme, in the biosynthesis of the rifamycin (B1679328) family of antibiotics. Specifically, it focuses on the formation of Rifamycin L, a key intermediate in the late stages of the rifamycin biosynthetic pathway. By understanding the mechanism and characteristics of Rif15, researchers can unlock new avenues for the bioengineering of novel rifamycin derivatives with enhanced therapeutic properties.
Core Function of Rif15 Transketolase
Rif15 is a transketolase that catalyzes a crucial and chemically interesting step in the biosynthesis of this compound. It is responsible for the transfer of a two-carbon (C2) keto-containing fragment from a donor ketose sugar to the acceptor molecule, rifamycin S. This reaction results in a unique C-O bond formation, yielding this compound.[1] This enzymatic transformation is a critical juncture in the pathway leading to the industrially significant Rifamycin B.[1]
The Rif15 enzyme is composed of two distinct subunits, Rif15a and Rif15b, both of which are essential for its catalytic activity.[1] The reaction is dependent on the presence of the cofactor thiamine (B1217682) diphosphate (B83284) (ThDP) and magnesium ions (Mg²⁺).[2]
Quantitative Analysis of Rif15 Enzymatic Activity
The following table summarizes the steady-state kinetic parameters of Rif15 for its substrate, rifamycin S. This data provides a quantitative measure of the enzyme's efficiency in the formation of this compound.
| Substrate | Km (μM) | kcat (min-1) |
| Rifamycin S | 8.8 ± 2.4 | (2.2 ± 0.1) x 10-2 |
Table 1: Steady-state kinetic constants of Rif15 with rifamycin S as the substrate. The C2 keto donor in this analysis was fructose-6-phosphate (B1210287) (F-6-P).[1]
Substrate Specificity
In vitro studies have shown that Rif15 exhibits specificity for its substrates. While rifamycin S is the natural acceptor for the C2 keto unit, rifamycin SV is not a substrate for Rif15.[2] A variety of C2 keto donors have been tested, with fructose-6-phosphate (F-6-P) being an effective donor. Other potential donors that have been investigated include xylulose-5-phosphate (Xu-5-P), ribulose-5-phosphate (Ru-5-P), sedoheptulose-7-phosphate (S-7-P), and dihydroxyacetone (DHA).[1]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the characterization of Rif15 transketolase.
Heterologous Expression and Purification of Rif15a and Rif15b
To produce functional Rif15 enzyme for in vitro studies, the genes encoding the two subunits, rif15a and rif15b, are typically subcloned into suitable expression vectors (e.g., pET series) and introduced into a host organism such as Escherichia coli.
Protocol:
-
Gene Amplification: The rif15a and rif15b genes are amplified from the genomic DNA of a rifamycin-producing strain (e.g., Amycolatopsis mediterranei) using polymerase chain reaction (PCR) with specific primers.
-
Vector Ligation: The amplified gene fragments are ligated into separate expression vectors, often containing an affinity tag (e.g., His-tag) for simplified purification.
-
Transformation: The recombinant plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression: Transformed cells are grown in a suitable culture medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8). Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 16-20°C) for an extended period (e.g., 12-16 hours) to enhance soluble protein production.
-
Cell Lysis and Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and disrupted by sonication or high-pressure homogenization. The soluble protein fraction is clarified by centrifugation and the His-tagged Rif15a and Rif15b proteins are purified using nickel-affinity chromatography. The purified proteins are then dialyzed against a suitable storage buffer.
In Vitro Enzyme Assay for Rif15 Transketolase Activity
This assay is designed to measure the conversion of rifamycin S to this compound catalyzed by Rif15.
Reaction Mixture (100 μL total volume):
-
Rif15a: 10 μM
-
Rif15b: 10 μM
-
Rifamycin S: 200 μM
-
Thiamine Diphosphate (ThDP): 0.5 mM
-
Magnesium Chloride (MgCl2): 2.5 mM
-
Fructose-6-Phosphate (F-6-P): 2 mM
-
Reaction Buffer: 20 mM Tris-HCl, 10% glycerol, pH 7.4
Protocol:
-
Combine all reaction components in a microcentrifuge tube.
-
Initiate the reaction by adding the enzymes (Rif15a and Rif15b).
-
Incubate the reaction mixture at 28°C for a defined period (e.g., 15-30 minutes).
-
Quench the reaction by adding an equal volume of methanol.
-
Centrifuge the mixture at high speed (e.g., 20,000 x g) for 15 minutes to precipitate proteins.
-
Analyze the supernatant for the presence of this compound using High-Performance Liquid Chromatography (HPLC).
Kinetic Analysis of Rif15
To determine the kinetic parameters (Km and kcat), the in vitro enzyme assay is performed with varying concentrations of the substrate of interest while keeping other components at saturating concentrations.
Protocol:
-
Set up a series of reactions as described in the in vitro enzyme assay protocol.
-
Vary the concentration of rifamycin S (e.g., 10-100 μM) while keeping the concentrations of Rif15a/b (e.g., 2-10 μM), F-6-P (2 mM), ThDP (0.5 mM), and MgCl2 (2.5 mM) constant.
-
Perform the reactions for a time period within the linear range of product formation (e.g., 15-30 minutes) at 28°C.
-
Quench the reactions and analyze the formation of this compound by HPLC.
-
Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can then be calculated from Vmax and the enzyme concentration.[1]
Visualizations
The following diagrams illustrate the biosynthetic pathway involving Rif15 and a typical experimental workflow for its characterization.
Caption: Biosynthetic pathway from Rifamycin SV to Rifamycin B, highlighting the Rif15-catalyzed step.
Caption: Experimental workflow for the characterization of Rif15 transketolase.
References
The Unprecedented C-O Bond Formation in Rifamycin L Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The biosynthesis of rifamycin (B1679328), a cornerstone of tuberculosis therapy, involves a series of complex enzymatic transformations. Among the most intriguing is the formation of the C-O bond in Rifamycin L, a key intermediate. This technical guide provides an in-depth exploration of the mechanism, enzymology, and experimental protocols related to this unique biochemical reaction. The formation of the distinctive ether linkage in this compound is catalyzed by a novel two-subunit transketolase, Rif15, which deviates from the canonical function of this enzyme class. This document consolidates the current understanding of the Rif15-catalyzed reaction, presenting detailed experimental methodologies, quantitative data, and visual representations of the underlying biochemical processes to support further research and drug development endeavors in the field of antibiotic biosynthesis.
Introduction
Rifamycins are a class of ansamycin (B12435341) antibiotics with potent activity against mycobacteria, produced by the bacterium Amycolatopsis mediterranei. The core structure of these antibiotics is assembled by a Type I polyketide synthase. Subsequent tailoring enzymes modify this core to generate a diverse array of rifamycin congeners. The late stages of rifamycin biosynthesis, leading to the clinically significant Rifamycin B, have long been a subject of intense research. A pivotal and chemically unusual step in this pathway is the formation of this compound from Rifamycin S. This transformation involves the creation of a C-O bond, a reaction catalyzed by the two-subunit transketolase, Rif15.[1][2][3] This guide will dissect the mechanism of this reaction, providing a comprehensive resource for researchers in natural product biosynthesis and drug discovery.
The Catalytic Machinery: Rif15 Transketolase
The enzyme responsible for the C-O bond formation in this compound is Rif15, a heterodimeric transketolase composed of two subunits, Rif15a and Rif15b.[4] Unlike typical transketolases that catalyze the transfer of a two-carbon ketol unit between sugar phosphates in central metabolism, Rif15 catalyzes a unique reaction where a C2 keto-containing fragment is transferred from a donor substrate to the C-4 position of Rifamycin S, an aromatic acceptor molecule.[1][2]
Substrate Specificity
Rif15 exhibits a degree of promiscuity for the C2 keto donor substrate. While fructose-6-phosphate (B1210287) (F-6-P) is a commonly used substrate in vitro, other 2-ketoses can also serve as donors. The acceptor substrate, Rifamycin S, is a large and structurally complex molecule, highlighting the unique active site architecture of Rif15 capable of accommodating such a bulky substrate.[1]
The Catalytic Mechanism
The formation of the C-O bond in this compound by Rif15 is a multi-step process that relies on the essential cofactor thiamine (B1217682) pyrophosphate (ThDP) and a divalent metal cation, typically Mg2+. The proposed mechanism, supported by isotopic labeling studies, involves both C-C bond formation and subsequent bond rearrangements.[1][5]
Step 1: Activation of ThDP. The reaction is initiated by the deprotonation of the thiazolium ring of ThDP, forming a potent nucleophilic carbanion.
Step 2: Attack on the Donor Substrate. The ThDP carbanion attacks the carbonyl carbon of the 2-ketose donor substrate (e.g., F-6-P).
Step 3: C-C Bond Cleavage. The C2-C3 bond of the ketose is cleaved, releasing the aldose phosphate (B84403) portion of the substrate and forming a covalent dihydroxyethyl-ThDP intermediate (glycolaldehyde anion equivalent).
Step 4: Nucleophilic Attack on Rifamycin S. The activated C2 fragment attached to ThDP then performs a nucleophilic attack on the C-4 carbonyl carbon of Rifamycin S.
Step 5: C-O Bond Formation and Rearrangement. This attack is followed by a series of bond rearrangements and re-aromatization of the naphthoquinone core of rifamycin, leading to the formation of the ester linkage and the regeneration of the ThDP cofactor. This final rearrangement is the key step that establishes the C-O bond in this compound.[1][5]
The following diagram illustrates the proposed catalytic cycle:
Quantitative Analysis
While detailed kinetic parameters for Rif15 have been described as "slow," specific values for Km, kcat, and Vmax have not been extensively reported in the literature.[1] The following table summarizes the known substrates and provides hypothetical kinetic parameters to illustrate the enzyme's efficiency. It is important to note that these values are for illustrative purposes and are not derived from direct experimental measurement for Rif15.
| Substrate | Role | Km (µM) (Hypothetical) | kcat (s-1) (Hypothetical) | kcat/Km (M-1s-1) (Hypothetical) | Reference |
| Rifamycin S | Acceptor | 50 | 0.01 | 200 | [1] |
| Fructose-6-Phosphate | Donor | 200 | 0.01 | 50 | [1] |
Note: The kinetic parameters presented are hypothetical and intended to reflect the reported low catalytic efficiency of Rif15. Further experimental work is required to determine the precise kinetic constants.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the characterization of the Rif15-catalyzed C-O bond formation.
Heterologous Expression and Purification of Rif15a and Rif15b
The two subunits of Rif15 are co-expressed in Escherichia coli and purified as a complex.
Workflow Diagram:
Protocol:
-
Transformation: Co-transform competent E. coli BL21(DE3) cells with expression plasmids carrying the rif15a and rif15b genes.
-
Culture Growth: Inoculate a single colony into Luria-Bertani (LB) medium supplemented with appropriate antibiotics and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Protein Expression: Cool the culture to 16°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM. Continue to incubate at 16°C for 16-20 hours.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF) and lyse the cells by sonication on ice.
-
Purification: Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column extensively with wash buffer (lysis buffer containing 20-40 mM imidazole). Elute the Rif15a/b complex with elution buffer (lysis buffer containing 250 mM imidazole).
-
Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm the presence and purity of both Rif15a and Rif15b subunits.
In Vitro Enzyme Assay for Rif15 Activity
The activity of the purified Rif15 complex is assessed by monitoring the conversion of Rifamycin S to this compound.
Reaction Mixture (100 µL total volume):
-
Purified Rif15a/b complex: 10 µM
-
Rifamycin S: 200 µM
-
Fructose-6-phosphate (F-6-P): 2 mM
-
Thiamine pyrophosphate (ThDP): 0.5 mM
-
MgCl2: 2.5 mM
-
Tris-HCl buffer (pH 7.5): 50 mM
Protocol:
-
Combine all reaction components except the enzyme in a microcentrifuge tube.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the purified Rif15 enzyme complex.
-
Incubate the reaction at 30°C for a specified time course (e.g., 1-4 hours).
-
Quench the reaction by adding an equal volume of ice-cold methanol (B129727) or acetonitrile.
-
Centrifuge the quenched reaction mixture to precipitate the protein.
-
Analyze the supernatant by HPLC.
HPLC Analysis of this compound Formation
The product of the Rif15 reaction, this compound, is separated and quantified using reverse-phase high-performance liquid chromatography (HPLC).
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A linear gradient from 30% to 100% B over 20 minutes.
-
Flow Rate: 1 mL/min
-
Detection: UV absorbance at 334 nm.
Procedure:
-
Inject the supernatant from the quenched enzyme assay onto the HPLC system.
-
Monitor the elution profile at 334 nm.
-
Identify the this compound peak based on its retention time compared to an authentic standard.
-
Quantify the amount of this compound produced by integrating the peak area and comparing it to a standard curve.
Isotopic Labeling Studies
To confirm the origin of the C2 unit transferred to Rifamycin S, isotopic labeling experiments can be performed using 13C-labeled donor substrates.
Workflow Diagram:
Protocol:
-
Perform the in vitro Rif15 enzyme assay as described in section 5.2, but replace the unlabeled F-6-P with a 13C-labeled isotopologue (e.g., [1,2-13C2]-fructose-6-phosphate).
-
After the reaction, purify the this compound product using preparative or semi-preparative HPLC.
-
Analyze the purified this compound by high-resolution mass spectrometry (HRMS) to confirm the mass shift corresponding to the incorporation of the 13C label.
-
Further analyze the labeled this compound by 13C-NMR spectroscopy to determine the precise location of the incorporated 13C atoms, thus confirming the mechanism of C2 unit transfer.
Conclusion
The C-O bond formation in this compound synthesis represents a fascinating example of enzymatic catalysis, where a transketolase has been repurposed to perform a non-canonical reaction on a complex polyketide substrate. The elucidation of the Rif15-catalyzed mechanism provides valuable insights into the biosynthetic logic of natural product pathways and expands the known repertoire of enzymatic transformations. The detailed experimental protocols provided in this guide offer a practical framework for researchers to further investigate this unique enzyme and to potentially harness its capabilities for synthetic biology and the generation of novel rifamycin analogs with improved therapeutic properties. Future work to determine the crystal structure of Rif15 and to perform detailed kinetic and site-directed mutagenesis studies will undoubtedly provide a more complete understanding of this remarkable biocatalyst.
References
The Biogenetic Interplay of Rifamycins: A Technical Guide to the Roles of Rifamycin L, B, and O
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide illuminates the biogenetic relationship between Rifamycin (B1679328) L, Rifamycin B, and Rifamycin O, crucial intermediates in the biosynthesis of the clinically significant rifamycin antibiotics. Produced by the actinomycete Amycolatopsis mediterranei, these compounds are part of a complex biosynthetic network. This document provides a comprehensive overview of the core biosynthetic pathways, detailed experimental protocols for their investigation, and quantitative data to support further research and development in this field.
The Core Biosynthetic Pathway: From Precursor to Key Intermediates
The biosynthesis of rifamycins (B7979662) initiates with the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), which is derived from the shikimate pathway.[1][2] A type I polyketide synthase (PKS) then orchestrates the assembly of the polyketide backbone through the addition of acetate (B1210297) and propionate (B1217596) units.[2] Following a series of post-PKS modifications, the key intermediate Rifamycin SV is formed. The biogenetic relationship of Rifamycin L, B, and O unfolds from this critical juncture.
It has been established that Rifamycin B and this compound are both derived from Rifamycin S (the oxidized form of Rifamycin SV), but through different enzymatic pathways.[3][4] Notably, Rifamycin O is not a common precursor for both Rifamycin B and L.[3][4] The biosynthetic network is characterized by a series of oxidation, reduction, and transferase reactions, mediated by a suite of dedicated enzymes encoded by the rif gene cluster.
A pivotal discovery in elucidating these late steps was the characterization of two key enzymes: Rif15, a two-subunit transketolase, and Rif16, a cytochrome P450 monooxygenase.[5][6] These enzymes are essential for the conversion of Rifamycin S to Rifamycin B, with this compound as a key intermediate.
The currently understood biogenetic relationships are as follows:
-
Rifamycin SV to Rifamycin S: Rifamycin SV can be non-enzymatically oxidized to Rifamycin S in the presence of oxygen and divalent metal ions.[5]
-
Rifamycin S to this compound: The transketolase Rif15 catalyzes the conversion of Rifamycin S to this compound.[5][6] This reaction involves the transfer of a two-carbon keto-containing fragment from a donor molecule to Rifamycin S.[5]
-
This compound to Rifamycin B: The cytochrome P450 enzyme Rif16 mediates the transformation of this compound to Rifamycin O, which is then non-enzymatically reduced to Rifamycin B in the presence of NADPH.[5][6]
-
Rifamycin B to Rifamycin O: Rifamycin B can be oxidized to Rifamycin O, a reaction that can be achieved both chemically and enzymatically.[1][7]
Quantitative Data on Rifamycin Production
Precise kinetic parameters for the enzymes Rif15 and Rif16 are not extensively reported in the available literature. However, fermentation data provides valuable insights into the production yields of various rifamycins. The following tables summarize key quantitative findings from studies on Amycolatopsis mediterranei.
| Strain/Condition | Product | Yield | Reference |
| Amycolatopsis mediterranei MTCC 14 (Optimized Solid-State Fermentation) | Rifamycin B | 9.87 g/kg dry substrate | [8] |
| Amycolatopsis mediterranei S699 (Shake Flask Culture) | Rifamycin B | 0.5 - 1.2 g/L | [9] |
| Amycolatopsis mediterranei NCH (Fed-Batch Fermentation) | Rifamycin B | up to 24.8 g/L | [10] |
Table 1: Production Yields of Rifamycin B in Amycolatopsis mediterranei
| Conversion | Yield | Conditions | Reference |
| Rifamycin B to Rifamycin O | 91% | Immobilized Monocillium spp. enzyme, 4 hours | [5] |
| Rifamycin B to Rifamycin S | 92.3% | Humicola spp. cells, 8 hours | [5] |
Table 2: Biotransformation Yields of Rifamycin Derivatives
Visualizing the Biosynthetic and Experimental Landscape
To provide a clearer understanding of the complex relationships and workflows, the following diagrams have been generated using the Graphviz DOT language.
Caption: Biosynthetic pathway from AHBA to Rifamycins L, B, and O.
Caption: General experimental workflow for studying rifamycin biosynthesis.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of rifamycin biosynthesis.
In Vitro Enzyme Assay for Rif15 (Transketolase)
This protocol is adapted from the methods described for the characterization of Rif15.[5][11]
Objective: To determine the activity of the Rif15 transketolase in converting Rifamycin S to this compound.
Materials:
-
Purified Rif15a and Rif15b subunits
-
Rifamycin S
-
Fructose-6-phosphate (F-6-P) as the keto-donor
-
Thiamine pyrophosphate (ThDP)
-
Magnesium chloride (MgCl₂)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
HPLC system with a C18 column
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:
-
50 µM Rifamycin S
-
1 mM F-6-P
-
0.1 mM ThDP
-
5 mM MgCl₂
-
1 µM each of purified Rif15a and Rif15b
-
Reaction buffer to a final volume of 100 µL.
-
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or acetonitrile (B52724).
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 13,000 x g) for 10 minutes to precipitate the enzymes.
-
HPLC Analysis: Analyze the supernatant for the presence of this compound using an HPLC system equipped with a C18 column. Use a suitable gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile as the mobile phase.[5] Monitor the elution profile at 425 nm.
-
Controls: Prepare negative control reactions by omitting Rif15a, Rif15b, ThDP, or MgCl₂ from the reaction mixture to confirm their necessity for the conversion.
In Vitro Enzyme Assay for Rif16 (Cytochrome P450)
This protocol is based on the characterization of Rif16 activity.[5][11]
Objective: To assess the conversion of this compound to Rifamycin B by the cytochrome P450 enzyme Rif16.
Materials:
-
Purified Rif16 enzyme
-
This compound
-
NADPH
-
A suitable ferredoxin (Fdx) and ferredoxin-NADP+ reductase (FdR) system (e.g., spinach ferredoxin and reductase)
-
Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)
-
HPLC system with a C18 column
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following:
-
50 µM this compound
-
1 mM NADPH
-
1 µM Rif16
-
A catalytic amount of the Fdx/FdR system
-
Reaction buffer to a final volume of 100 µL.
-
-
Incubation: Incubate the reaction at 30°C for 1-2 hours.
-
Reaction Quenching and Sample Preparation: Stop the reaction and prepare the sample for HPLC analysis as described in the Rif15 assay protocol.
-
HPLC Analysis: Analyze the supernatant for the formation of Rifamycin B and the intermediate Rifamycin O. Use a C18 column with a gradient of water (containing 0.1% trifluoroacetic acid) and acetonitrile.[5] Monitor the elution at 425 nm for Rifamycin B and L, and at 370 nm for Rifamycin O.[5]
-
Control: A negative control reaction lacking NADPH should be prepared to confirm the dependency of the reaction on the reducing equivalent.
Gene Knockout in Amycolatopsis mediterranei using PCR-Targeting
This protocol provides a general framework for gene disruption in A. mediterranei, based on established methods.[12][13][14]
Objective: To create a targeted knockout of a rif gene (e.g., rif15 or rif16) to study its role in rifamycin biosynthesis.
Materials:
-
Amycolatopsis mediterranei strain
-
E. coli strain for plasmid construction (e.g., DH5α) and a donor strain for conjugation (e.g., ET12567/pUZ8002)
-
A suicide vector for Amycolatopsis (e.g., pOJ260)
-
An apramycin (B1230331) resistance cassette
-
Primers for amplifying homologous regions flanking the target gene
-
Standard molecular biology reagents (restriction enzymes, ligase, etc.)
-
Media for E. coli and A. mediterranei growth and selection
Procedure:
-
Construction of the Knockout Vector:
-
Amplify by PCR two DNA fragments (typically ~1.5-2 kb each) corresponding to the upstream (left flank) and downstream (right flank) regions of the target gene from A. mediterranei genomic DNA.
-
Clone the apramycin resistance cassette between the left and right flanks in a suitable E. coli cloning vector.
-
Subclone the entire construct (left flank - apramycin resistance - right flank) into the suicide vector pOJ260.
-
-
Transformation and Conjugation:
-
Transform the final knockout vector into the E. coli donor strain.
-
Perform intergeneric conjugation between the E. coli donor strain and A. mediterranei. Plate the conjugation mixture on a medium that selects for A. mediterranei exconjugants (e.g., containing nalidixic acid to counter-select E. coli and apramycin to select for the integrated vector).
-
-
Selection of Double-Crossover Mutants:
-
Initial apramycin-resistant colonies will be single-crossover integrants.
-
To select for double-crossover events (where the target gene is replaced by the resistance cassette), screen the apramycin-resistant colonies for the loss of a marker present on the suicide vector backbone (if applicable) or by PCR analysis.
-
-
Verification of Gene Knockout:
-
Confirm the correct gene replacement in putative double-crossover mutants by PCR using primers that flank the targeted region and primers internal to the resistance cassette.
-
Further verification can be performed by Southern blot analysis.
-
-
Phenotypic Analysis:
-
Cultivate the confirmed knockout mutant under conditions suitable for rifamycin production.
-
Analyze the fermentation broth by HPLC-MS to determine the effect of the gene knockout on the production profile of rifamycins.
-
HPLC Method for Separation and Quantification of Rifamycins
The following is a general HPLC method that can be adapted for the analysis of this compound, B, O, and S, based on published protocols.[5][15][16]
Objective: To separate and quantify this compound, B, O, and S in a sample.
Instrumentation and Columns:
-
A standard HPLC system with a diode array detector (DAD) or a UV detector.
-
A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase and Gradient:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or a phosphate/citrate buffer.[15]
-
Solvent B: Acetonitrile or a mixture of methanol and acetonitrile.[15]
-
Gradient: A typical gradient could be:
-
0-5 min: 40% B
-
5-20 min: 40% to 80% B
-
20-25 min: 80% to 100% B
-
25-30 min: Hold at 100% B
-
Followed by re-equilibration at initial conditions. The gradient should be optimized for the specific column and instrument used.
-
-
Flow Rate: 1.0 mL/min.
Detection:
-
Monitor at 425 nm for Rifamycin B, L, and S.
-
Monitor at 370 nm for Rifamycin O.[5]
Quantification:
-
Prepare standard curves for each rifamycin compound using purified standards of known concentrations.
-
Quantify the amount of each rifamycin in the samples by comparing their peak areas to the respective standard curves.
Conclusion
The biogenetic relationship between this compound, B, and O is a finely tuned enzymatic cascade that follows the formation of the key intermediate, Rifamycin S. The discovery and characterization of the transketolase Rif15 and the cytochrome P450 Rif16 have been instrumental in unraveling this intricate network. This technical guide provides a foundational understanding of these biosynthetic steps, supported by available quantitative data and detailed experimental protocols. Further research, particularly in elucidating the precise kinetic parameters of the involved enzymes and the regulatory mechanisms governing these late biosynthetic stages, will be crucial for the rational engineering of Amycolatopsis mediterranei to produce novel and more potent rifamycin derivatives.
References
- 1. US4431735A - Biological process for the preparation of rifamycin derivatives - Google Patents [patents.google.com]
- 2. Rifamycin Biosynthesis [faculty.washington.edu]
- 3. Protocol for gene knockout – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 4. Transformation of rifamycin S into rifamycins B and L. A revision of the current biosynthetic hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deciphering the late steps of rifamycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 7. DE1181228B - Process for the preparation of rifamycin O and its monoacetyl derivative - Google Patents [patents.google.com]
- 8. Improved Rifamycin B Production by Nocardia mediterranei MTCC 14 under Solid-State Fermentation through Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Transketolase kinetics. The slow reconstitution of the holoenzyme is due to rate-limiting dimerization of the subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of the rifamycin antibiotics rifabutin, rifampin, rifapentine and their major metabolites in human plasma via simultaneous extraction coupled with LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Marker-Free Genome Engineering in Amycolatopsis Using the pSAM2 Site-Specific Recombination System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Method for efficient soluble expression and purification of recombinant human interleukin-15 - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Rifamycin L: A Technical Guide to NMR and Mass Spectrometry Techniques
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of Rifamycin (B1679328) L, a member of the ansamycin (B12435341) class of antibiotics. While specific comprehensive datasets for Rifamycin L are not extensively published, this document extrapolates from established methodologies and data from closely related rifamycin compounds to present a practical framework for its structural elucidation and characterization using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Introduction to this compound Analysis
Rifamycins (B7979662) are a group of potent antibiotics known for their activity against mycobacteria.[1] Their complex structure, featuring a naphthalenic chromophore spanned by an aliphatic ansa chain, necessitates sophisticated analytical techniques for full characterization. NMR and mass spectrometry are indispensable tools in this process, providing detailed insights into the molecular framework and confirming identity and purity.[2]
Mass Spectrometry Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for gaining structural information through fragmentation analysis.[2] Electrospray ionization (ESI) is a commonly employed technique for the analysis of rifamycins, often coupled with liquid chromatography (LC-MS).[2][3]
Experimental Protocol: LC-MS/MS Analysis
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an ESI source.[4]
Sample Preparation:
-
Prepare a dilute solution of the rifamycin sample (e.g., 1-10 µg/mL) in a suitable solvent mixture, such as acetonitrile (B52724) and water.[2]
-
The addition of a small amount of formic acid or ammonium (B1175870) acetate (B1210297) can aid in ionization.[2]
Chromatographic Separation (Example Gradient):
-
Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).[4]
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]
-
Gradient: A linear gradient from 20% B to 95% B over a specified time, followed by a re-equilibration step.[4]
-
Flow Rate: 1 mL/min.[4]
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ion mode is typically used to observe protonated molecules ([M+H]⁺) or sodiated adducts ([M+Na]⁺).[3]
-
Full Scan Analysis: Acquire data in a full scan mode to determine the mass-to-charge ratio (m/z) of the parent ion.
-
Tandem MS (MS/MS): Isolate the parent ion and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions for structural confirmation.[2]
Tabulated Mass Spectrometry Data
While specific data for this compound is not available in the provided results, the following table presents representative mass spectrometry data for related rifamycin compounds.
| Compound | Molecular Formula | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) | Reference |
| Rifamycin B | C₃₉H₄₉NO₁₄ | - | 754 | [5] |
| Rifamycin SV | C₃₇H₄₇NO₁₂ | - | 696 | [5] |
| 24-desmethylrifamycin B | C₃₈H₄₇NO₁₄ | - | 740 | [5] |
| 24-desmethylrifamycin SV | C₃₆H₄₅NO₁₂ | - | 682 | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful technique for the complete structural elucidation of rifamycins in solution, providing unambiguous assignment of the atomic framework.[2][6] Both ¹H and ¹³C NMR, along with two-dimensional techniques, are crucial.[7][8]
Experimental Protocol: NMR Analysis
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[2]
Sample Preparation:
-
Accurately weigh 5-10 mg of the rifamycin sample.[2]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD) in a 5 mm NMR tube.[2]
-
Ensure the sample is completely dissolved.[2]
NMR Experiments:
-
¹H NMR: Provides information on the proton environment.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, which is essential for assigning the complex spectra of rifamycins.[6][8]
Tabulated NMR Data
| Proton | Chemical Shift (ppm) | Multiplicity | J (Hz) | Reference |
| Pendant Methyl 1 | ~0.30 | d | 4.5 | [5] |
| Pendant Methyl 2 | ~0.57 | d | 6 | [5] |
| Pendant Methyl 3 & 4 | ~0.97 | d | 6 | [5] |
Note: The NMR spectra of rifamycins are complex due to the large number of overlapping signals and potential for conformational isomers in solution.[2]
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis and structural elucidation of a rifamycin compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
The combined application of mass spectrometry and NMR spectroscopy provides a powerful and essential toolkit for the comprehensive analysis of this compound. While this guide offers a foundational framework based on the analysis of related rifamycin compounds, researchers should optimize these methodologies for their specific instrumentation and sample characteristics to achieve accurate and reliable structural elucidation. The detailed protocols and workflow presented herein serve as a valuable resource for scientists and professionals engaged in the research and development of rifamycin-based therapeutics.
References
- 1. Rifamycin - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of three rifamycins via electrospray mass spectrometry and HPLC-thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Characterization of the Rifamycin-Degrading Monooxygenase From Rifamycin Producers Implicating Its Involvement in Saliniketal Biosynthesis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. research.ulusofona.pt [research.ulusofona.pt]
- 7. Structure-activity relationship studies of new rifamycins containing l-amino acid esters as inhibitors of bacterial RNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Physicochemical properties and solubility of Rifamycin L
An In-depth Technical Guide on the Physicochemical Properties and Solubility of Rifamycin (B1679328) L and Related Compounds
Introduction
The nomenclature surrounding "Rifamycin L" can be ambiguous in scientific literature. The term is often used as a synonym for Rifaximin, particularly as "this compound 105" or "L 105SV"[1][2]. However, to provide a comprehensive overview, this guide will also detail the properties of the foundational compound, Rifamycin SV, from which many derivatives, including Rifaximin, are derived[3][4]. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the physicochemical characteristics and solubility profiles of these key rifamycin compounds. All quantitative data is presented in structured tables, and detailed experimental methodologies for key characterization techniques are provided.
Physicochemical Properties
The fundamental physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing everything from absorption and distribution to target engagement. The properties for Rifamycin SV and Rifaximin are summarized below.
| Property | Rifamycin SV | Rifaximin | Reference |
| CAS Number | 6998-60-3 | 80621-81-4 | [2][3] |
| Molecular Formula | C₃₇H₄₇NO₁₂ | C₄₃H₅₁N₃O₁₁ | [1][3] |
| Molecular Weight | 697.8 g/mol | 785.9 g/mol | [1][3] |
| Melting Point | 171 ºC | Not specified | [3] |
| pKa | 1.8 | Not specified | [3][4] |
| LogP | 5.0 | 6.9 (XLogP3-AA) | [1][3] |
Solubility Profile
Solubility is a crucial factor for drug delivery and bioavailability. Rifamycins are characteristically poorly soluble in aqueous solutions but exhibit better solubility in organic solvents[5][6]. Rifaximin, designed for minimal systemic absorption, is effective for treating gastrointestinal conditions[2].
| Solvent | Rifamycin SV | Rifaximin | Reference |
| Water | Insoluble | Not specified | [3] |
| DMF | Not specified | 30 mg/mL | [2] |
| DMSO | Not specified | 10 mg/mL | [2] |
| Ethanol | Not specified | 30 mg/mL | [2] |
| Ethanol:PBS (pH 7.2) (1:1) | Not specified | 0.5 mg/mL | [2] |
Experimental Protocols
Accurate determination of physicochemical properties requires standardized experimental protocols. The following sections detail common methodologies for determining solubility, pKa, and LogP.
Solubility Determination (Equilibrium Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.
-
Preparation : An excess amount of the rifamycin compound is added to a vial containing a known volume of the desired solvent (e.g., water, buffer, organic solvent).
-
Equilibration : The vial is sealed and agitated in a temperature-controlled environment (e.g., a shaking incubator) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid[7].
-
Phase Separation : The resulting suspension is allowed to settle. The supernatant, containing the dissolved compound, is carefully separated from the excess solid. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles[7].
-
Quantification : The concentration of the rifamycin in the clear, saturated supernatant is determined using a validated analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV)[7]. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
pKa Determination (UV-Visible Spectrophotometry)
This method leverages the change in a molecule's UV-Vis absorbance spectrum as its ionization state changes with pH[8][9].
-
Buffer Preparation : A series of buffers covering a wide pH range (e.g., from pH 2 to 12) are prepared.
-
Solution Preparation : A stock solution of the rifamycin is prepared in a suitable solvent. Small, identical aliquots of this stock solution are then added to each of the different pH buffers to create a series of solutions with the same total drug concentration but varying pH.
-
Spectroscopic Measurement : The UV-Vis absorbance spectrum of each solution is recorded against a buffer blank. The wavelength of maximum absorbance difference between the fully protonated and deprotonated forms is identified.
-
Data Analysis : The absorbance at this chosen wavelength is plotted against the pH of the solutions. The resulting data typically forms a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which can be determined mathematically using the Henderson-Hasselbalch equation[10][11].
LogP Determination (Shake-Flask Method)
This protocol measures the partition coefficient of a compound between two immiscible liquids, typically n-octanol and water, representing lipid and aqueous environments, respectively.
-
Phase Preparation : Equal volumes of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are combined and pre-saturated by shaking them together for 24 hours, after which the phases are separated. This ensures that the solvents are mutually saturated before the experiment begins[12].
-
Partitioning : A known amount of the rifamycin compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separation funnel and shaken vigorously for a set period to allow the compound to partition between the layers until equilibrium is reached[12].
-
Phase Separation : The mixture is allowed to stand until the two phases have clearly separated. The aqueous and n-octanol layers are then carefully collected.
-
Quantification : The concentration of the rifamycin in each phase is determined using a suitable analytical method like HPLC-UV[12].
-
Calculation : The LogP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
Visualizations: Workflows and Logical Relationships
Diagrams created using Graphviz are provided below to illustrate key experimental and logical workflows relevant to the study of rifamycins.
References
- 1. Rifaximin | C43H51N3O11 | CID 6436173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Rifamycin | C37H47NO12 | CID 6324616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. lookchem.com [lookchem.com]
- 6. Rifampicin CAS#: 13292-46-1 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ijirss.com [ijirss.com]
- 10. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 12. researchgate.net [researchgate.net]
The Final Steps: An In-depth Technical Guide to the Enzymology of Late-Stage Rifamycin Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rifamycins are a class of potent antibiotics crucial in the treatment of mycobacterial infections. The late stages of their biosynthesis, where the core polyketide structure is modified to yield the final active compounds, are of significant interest for bioengineering and the development of novel derivatives. This technical guide provides a comprehensive overview of the key enzymes involved in the conversion of proansamycin X to rifamycin (B1679328) B. It details the enzymatic reactions, presents available quantitative data, outlines experimental protocols for enzyme characterization, and visualizes the intricate biochemical pathways. While significant strides have been made in elucidating this pathway, this guide also highlights areas where further quantitative enzymatic analysis is required.
Introduction
The biosynthesis of rifamycin in Amycolatopsis mediterranei culminates in a series of enzymatic modifications that transform the initial polyketide synthase product, proansamycin X, into various rifamycin congeners. The late-stage pathway, particularly the conversion of rifamycin SV to rifamycin B, involves a fascinating cascade of enzymatic reactions that have been a subject of intense research. Understanding the enzymology of these final steps is paramount for the rational design of production strains and the generation of novel rifamycin analogs with improved therapeutic properties. This guide focuses on the key enzymes that orchestrate these terminal transformations: RifF, Rif-Orf5, Rif15, and Rif16.
The Late-Stage Rifamycin Biosynthetic Pathway
The late-stage biosynthesis of rifamycin B from the macrolactam intermediate, proansamycin X, is a multi-step process involving cyclization, oxidative cleavage, and unique C-O bond formations. The generally accepted pathway proceeds as follows:
-
Macrocyclization: The linear polyketide chain attached to the final module of the rifamycin polyketide synthase (PKS) is released and cyclized by the amide synthase RifF to form proansamycin X.
-
Oxidative Modifications to form Rifamycin W: A series of oxidative modifications, not all of which are fully characterized, convert proansamycin X to rifamycin W.
-
Ansa Chain Cleavage: The putative cytochrome P450 monooxygenase Rif-Orf5 is proposed to be involved in the oxidative cleavage of the ansa chain of rifamycin W, a critical step in forming the rifamycin nucleus.
-
Formation of Rifamycin SV: Further modifications, including hydroxylations and methylations, lead to the formation of rifamycin SV.
-
Conversion of Rifamycin SV to Rifamycin B: This intricate conversion is mediated by the sequential action of an oxidase (non-enzymatic or enzymatic), a transketolase (Rif15 ), and a cytochrome P450 enzyme (Rif16 ). Rifamycin SV is first oxidized to rifamycin S. Rif15 then catalyzes the transfer of a two-carbon unit to rifamycin S to form rifamycin L. Finally, Rif16 catalyzes an unusual ester-to-ether rearrangement to yield rifamycin O, which is then non-enzymatically reduced to rifamycin B.
Mandatory Visualization: Late-Stage Rifamycin Biosynthesis Pathway
Key Enzymes and Their Characteristics
This section provides a detailed look at the enzymes involved in the late stages of rifamycin biosynthesis.
RifF: The Amide Synthase
RifF is a crucial enzyme that catalyzes the macrolactam formation, releasing the completed polyketide chain from the PKS and forming the characteristic ansa structure of proansamycin X.[1][2] It is homologous to arylamine N-acetyltransferases.[1]
Reaction: Linear Rifamycin Polyketide → Proansamycin X + PKS
Quantitative Data: To date, specific kinetic parameters (Km, kcat, Vmax) for RifF have not been reported in the literature. Gene inactivation studies have confirmed its essential role, with deletion of rifF leading to the accumulation of linear polyketide intermediates.[2]
Rif-Orf5: A Putative Cytochrome P450 Monooxygenase
Rif-Orf5 is a putative cytochrome P450 monooxygenase implicated in the oxidative cleavage of the ansa chain of rifamycin W.[3][4][5] This cleavage is a key step in the formation of the rifamycin chromophore.
Reaction: Rifamycin W → Oxidatively Cleaved Intermediate
Quantitative Data: Detailed in vitro kinetic characterization of Rif-Orf5 is currently lacking. Inactivation of the rif-orf5 gene in A. mediterranei results in the accumulation of rifamycin W and its derivatives, providing strong in vivo evidence for its proposed function.[3][4]
Rif15: A Two-Subunit Transketolase
Rif15 is a unique two-subunit transketolase, encoded by the overlapping genes rif15a and rif15b, that catalyzes the transfer of a glycolyl unit from a keto-donor substrate to rifamycin S, forming this compound.[6][7] This represents an unusual C-O bond formation for this enzyme class.[6][8]
Reaction: Rifamycin S + Fructose-6-Phosphate → this compound + Erythrose-4-Phosphate
Quantitative Data:
| Enzyme | Substrate | Km (µM) | kcat (min-1) | C2 Keto Donor | Reference |
| Rif15 | Rifamycin S | 8.8 ± 2.4 | (2.2 ± 0.1) x 10-2 | Fructose-6-Phosphate | [6] |
Rif15 can also utilize other C2 keto donors such as xylulose-5-phosphate, ribulose-5-phosphate, sedoheptulose-7-phosphate, and dihydroxyacetone.[6]
Rif16: A Cytochrome P450 Enzyme
Rif16 is a cytochrome P450 enzyme that catalyzes the remarkable conversion of the ester in this compound to an ether in rifamycin O.[6][8] This atypical reaction is a critical step in the formation of the final product, rifamycin B.
Reaction: this compound → Rifamycin O
Quantitative Data: While the catalytic activity of Rif16 has been demonstrated in vitro, specific Michaelis-Menten kinetic parameters (Km, kcat) have not been reported. However, spectral binding assays have been performed.
| Enzyme | Ligand | Kd (µM) | Reference |
| Rif16 | This compound | 0.49 ± 0.04 | [6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of the late-stage rifamycin biosynthetic enzymes.
General Methods
Bacterial Strains and Plasmids: Amycolatopsis mediterranei U32 (CGMCC4.5720) is used as the source of the rif genes.[6] Expression plasmids are typically constructed using pET vectors for expression in E. coli BL21(DE3).
Protein Expression and Purification:
-
E. coli cells harboring the expression plasmid are grown in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Protein expression is induced with IPTG (e.g., 0.1 mM) and the culture is incubated at a lower temperature (e.g., 16°C) for an extended period (e.g., 20 hours).
-
Cells are harvested by centrifugation, resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10% glycerol), and lysed by sonication or high-pressure homogenization.
-
His-tagged proteins are purified using Ni-NTA affinity chromatography.
-
Further purification can be achieved by ion-exchange or size-exclusion chromatography if necessary.
In Vitro Assay for Rif15 (Transketolase)[6]
Reaction Mixture (100 µL):
-
10 µM Rif15a/Rif15b
-
10-100 µM Rifamycin S
-
2 mM Fructose-6-Phosphate (or other C2 keto donor)
-
2.5 mM MgCl2
-
0.5 mM Thiamine Diphosphate (ThDP)
-
100 mM HEPES buffer, pH 7.5
Procedure:
-
Combine all components except the enzyme in a microcentrifuge tube.
-
Initiate the reaction by adding the Rif15a/Rif15b enzyme mixture.
-
Incubate at 28°C for 15-30 minutes.
-
Quench the reaction by adding an equal volume of methanol.
-
Centrifuge at high speed (e.g., 20,000 x g) for 15 minutes to precipitate proteins.
-
Analyze the supernatant by HPLC.
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., Agilent ZORBAX SB-C18, 4.6 × 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% formic acid.
-
Detection: UV absorbance at 334 nm.
-
Quantification: The concentration of this compound is determined by comparing the peak area to a standard curve.
Mandatory Visualization: Rif15 Assay Workflow
In Vitro Assay for Rif16 (Cytochrome P450)[6]
Reaction Mixture (200 µL):
-
2 µM Rif16
-
4 µM Ferredoxin (e.g., seFdx)
-
0.4 µM Ferredoxin Reductase (e.g., seFdR)
-
200 µM this compound
-
1 mM NADPH
-
100 mM HEPES buffer, pH 7.5
Procedure:
-
Combine Rif16, ferredoxin, ferredoxin reductase, and this compound in a microcentrifuge tube.
-
Pre-incubate the mixture at 28°C for 5 minutes.
-
Initiate the reaction by adding NADPH.
-
Incubate at 28°C for 1 hour.
-
Quench the reaction by adding an equal volume of methanol.
-
Centrifuge at high speed (e.g., 20,000 x g) for 15 minutes.
-
Analyze the supernatant by HPLC as described for the Rif15 assay.
Mandatory Visualization: Rif16 Assay Logical Relationship
Conclusion and Future Perspectives
The enzymology of the late stages of rifamycin biosynthesis is a testament to the chemical versatility of microbial enzymes. The characterization of Rif15 and Rif16 has unveiled novel catalytic functions for well-known enzyme families and has clarified the long-elusive pathway from rifamycin SV to rifamycin B. However, significant gaps in our quantitative understanding of this pathway remain.
Future research should focus on:
-
Detailed Kinetic Characterization: Determining the Michaelis-Menten constants (Km, kcat, Vmax) for RifF, Rif-Orf5, and Rif16 is essential for a complete understanding of the pathway's flux and for building accurate predictive models for metabolic engineering.
-
Structural Biology: Elucidating the crystal structures of RifF and Rif-Orf5, as well as co-crystal structures of all the late-stage enzymes with their substrates, will provide invaluable insights into their catalytic mechanisms and substrate specificities.
-
Enzyme Engineering: With a deeper understanding of their structure and function, these enzymes can be engineered to accept alternative substrates, leading to the production of novel rifamycin derivatives with potentially improved pharmacological properties.
By addressing these knowledge gaps, the scientific community can unlock the full potential of the rifamycin biosynthetic pathway for the development of next-generation antibiotics.
References
- 1. Expression and purification of the rifamycin amide synthase, RifF, an enzyme homologous to the prokaryotic arylamine N-acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intermediates of rifamycin polyketide synthase produced by an Amycolatopsis mediterranei mutant with inactivated rifF gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rifamycin W Analogues from Amycolatopsis mediterranei S699 Δ rif- orf5 Strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rifamycin W Analogues from Amycolatopsis mediterranei S699 Δrif-orf5 Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deciphering the late steps of rifamycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two genes, rif15 and rif16, of the rifamycin biosynthetic gene cluster in Amycolatopsis mediterranei likely encode a transketolase and a P450 monooxygenase, respectively, both essential for the conversion of rifamycin SV into B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chinese Academy of Sciences [english.cas.cn]
Methodological & Application
Application Notes and Protocols for the In Vitro Synthesis of Rifamycin L using Rif15 Enzyme
These application notes provide a detailed protocol for the enzymatic synthesis of Rifamycin (B1679328) L from Rifamycin S utilizing the two-component transketolase, Rif15. This process is a key step in the late biosynthesis of rifamycin antibiotics.[1][2] The provided methodologies are intended for researchers, scientists, and professionals in drug development and natural product synthesis.
Introduction
Rifamycins are a class of potent antibiotics used in the treatment of various bacterial infections, most notably tuberculosis.[3][4] The biosynthesis of these complex molecules involves a series of enzymatic steps. The conversion of Rifamycin S (R-S) to Rifamycin L (R-L) is catalyzed by the Rif15 enzyme, a two-component transketolase comprised of Rif15a and Rif15b subunits.[1][2] This unique reaction involves the transfer of a C2 keto-containing fragment from a donor substrate to the C-4 position of Rifamycin S, resulting in the formation of an ester bond in this compound.[1][2][3] This protocol outlines the in vitro reconstitution of this enzymatic activity.
Data Presentation
The following tables summarize the key quantitative data for the in vitro synthesis of this compound catalyzed by the Rif15 enzyme.
Table 1: Steady-State Kinetic Constants for Rif15 Enzyme
| Parameter | Value |
| Km | 8.8 ± 2.4 µM |
| kcat | (2.2 ± 0.1) × 10-2 min-1 |
This data reflects the enzyme kinetics with Rifamycin S as the substrate.[1]
Table 2: Reaction Components for In Vitro this compound Synthesis
| Component | Stock Concentration | Final Concentration |
| Rif15a | Varies | 10 µM |
| Rif15b | Varies | 10 µM |
| Rifamycin S (R-S) | Varies | 200 µM |
| Thiamine Diphosphate (ThDP) | Varies | 0.5 mM |
| MgCl2 | Varies | 2.5 mM |
| Fructose-6-Phosphate (F-6-P) | Varies | 2 mM |
| Tris-HCl (pH 7.4) | 1 M | 20 mM |
| Glycerol (B35011) | 100% | 10% (v/v) |
These concentrations are based on the successful in vitro assays described in the literature.[1]
Table 3: Alternative C2 Keto Donors for Rif15
| C2 Keto Donor | Relative Conversion Efficiency |
| Xylulose-5-Phosphate (Xu-5-P) | Optimal |
| Fructose-6-Phosphate (F-6-P) | Effective |
| Ribulose-5-Phosphate (Ru-5-P) | Effective |
| Sedoheptulose-7-Phosphate (S-7-P) | Effective |
| Dihydroxyacetone (DHA) | Effective |
While F-6-P is commonly used, Xu-5-P has been shown to be the optimal C2 keto donor for Rif15 in terms of conversion ratios.[1]
Experimental Protocols
This section provides a detailed methodology for the in vitro synthesis of this compound.
Materials:
-
Purified Rif15a and Rif15b proteins
-
Rifamycin S (R-S)
-
Thiamine Diphosphate (ThDP)
-
Magnesium Chloride (MgCl2)
-
Fructose-6-Phosphate (F-6-P) or other suitable C2 keto donor
-
Tris-HCl buffer
-
Glycerol
-
Reaction tubes
-
Incubator or water bath
-
HPLC system for product analysis
Protocol for In Vitro Synthesis of this compound:
-
Prepare the Reaction Buffer:
-
Prepare a 10X reaction buffer stock containing 200 mM Tris-HCl (pH 7.4) and 100% glycerol.
-
For the final 1X reaction buffer, dilute the stock to 20 mM Tris-HCl and 10% glycerol in sterile, nuclease-free water.
-
-
Set up the Enzymatic Reaction:
-
In a microcentrifuge tube, combine the following components in the specified final concentrations. It is recommended to prepare a master mix for multiple reactions.
-
10 µM Rif15a
-
10 µM Rif15b
-
200 µM Rifamycin S
-
0.5 mM ThDP
-
2.5 mM MgCl2
-
2 mM Fructose-6-Phosphate
-
-
Adjust the final volume to 100 µL with the 1X reaction buffer.
-
Note: Both Rif15a and Rif15b subunits are essential for catalytic activity.[1] ThDP and Mg2+ are also required cofactors.[1]
-
-
Incubation:
-
Incubate the reaction mixture at 28°C for 16 hours.
-
-
Reaction Quenching and Product Analysis:
-
To stop the reaction, add an equal volume of a suitable quenching solvent, such as methanol (B129727) or acetonitrile.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant for the presence of this compound using High-Performance Liquid Chromatography (HPLC). The product, this compound, is expected to have a higher polarity than Rifamycin B.[1]
-
Protocol for 13C-Labeling of this compound:
For isotopic labeling studies, [1-13C]-glucose can be used as the precursor for the C2 donor.
-
Prepare the Labeling Reaction Mixture:
-
Combine the following in a reaction tube:
-
5 mM [1-13C]-glucose
-
8.75 mM MgCl2
-
12.5 mM ATP
-
1 U Hexokinase
-
1 U Phosphoglucose Isomerase
-
10 µM Rif15a
-
10 µM Rif15b
-
200 µM Rifamycin S
-
0.5 mM ThDP
-
-
-
Incubation:
-
Incubate the reaction mixture at 28°C for 16 hours.
-
-
Analysis:
-
The resulting [39-13C]R-L can be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the incorporation of the 13C label.[1]
-
Visualizations
Diagram 1: Experimental Workflow for In Vitro Synthesis of this compound
Caption: Workflow for the enzymatic synthesis of this compound.
Diagram 2: Biosynthetic Pathway from Rifamycin S to this compound
Caption: Rif15-catalyzed conversion of Rifamycin S to this compound.
References
Application of Rifamycin L as a Chemical Standard in Metabolic Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifamycin (B1679328) L is a key intermediate in the biosynthesis of several clinically important rifamycin antibiotics, such as rifamycin B and rifamycin SV, produced by the bacterium Amycolatopsis mediterranei.[1][2][3][4] In the field of metabolic engineering, the precise quantification of target metabolites is crucial for evaluating the efficiency of engineered strains and optimizing production pathways. The use of a well-characterized chemical standard is the cornerstone of accurate analytical quantification. This document provides detailed application notes and protocols for the use of Rifamycin L as a chemical standard in metabolic engineering workflows aimed at improving rifamycin production.
Metabolic engineering efforts in A. mediterranei often focus on the overexpression of precursor-supplying pathways or the modification of the rifamycin biosynthetic gene cluster to enhance the production of specific rifamycin derivatives.[5][6] By using this compound as a standard, researchers can accurately quantify its accumulation in engineered strains, providing valuable insights into metabolic fluxes and potential bottlenecks in the later stages of the rifamycin biosynthetic pathway.
Applications of this compound as a Chemical Standard
-
Quantification of this compound Production: To measure the titer of this compound in fermentation broths of wild-type or genetically engineered Amycolatopsis mediterranei strains. This is essential for understanding the metabolic flow and identifying rate-limiting steps in the biosynthetic pathway.
-
Reference Standard in Analytical Methods: To serve as a reference compound in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification and quantification of this compound in complex biological matrices.
-
Pathway Optimization and Bottleneck Identification: By quantifying the accumulation of this compound, researchers can assess the impact of genetic modifications on the biosynthetic pathway. For instance, an accumulation of this compound might indicate a bottleneck in its conversion to subsequent intermediates like Rifamycin B.
-
Quality Control: To ensure the identity and purity of this compound produced through fermentation or enzymatic conversion.
Data Presentation: Quantitative Analysis of Rifamycin Production
The following tables summarize hypothetical quantitative data from metabolic engineering experiments where this compound could be used as a standard to evaluate strain performance.
Table 1: Rifamycin Titers in Engineered A. mediterranei Strains
| Strain ID | Genetic Modification | Rifamycin B (g/L) | Rifamycin SV (g/L) | This compound (mg/L) | Precursor Accumulation (relative units) |
| WT | Wild Type | 1.2 | 0.5 | 50 | 1.0 |
| ENG-01 | Overexpression of rifK | 1.8 | 0.6 | 150 | 1.2 |
| ENG-02 | Deletion of rifL | 0.1 | 0.2 | 800 | 0.8 |
| ENG-03 | Overexpression of precursor pathway | 2.5 | 0.9 | 75 | 2.5 |
Table 2: Optimization of Fermentation Conditions for Rifamycin Production
| Condition | Carbon Source | Nitrogen Source | Temperature (°C) | Rifamycin B (g/L) | This compound (mg/L) |
| A | Glucose | Ammonium Sulfate | 28 | 1.5 | 60 |
| B | Fructose | Peptone | 28 | 1.2 | 45 |
| C | Glucose | Potassium Nitrate | 30 | 2.1 | 80 |
| D | Glycerol | Yeast Extract | 28 | 1.9 | 70 |
Experimental Protocols
Protocol 1: Quantification of this compound in Fermentation Broth by HPLC
This protocol describes the quantification of this compound from a fermentation broth using High-Performance Liquid Chromatography (HPLC) with an external standard calibration curve.
1. Materials and Reagents
-
This compound standard (purified)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (B1210297)
-
Glacial acetic acid
-
Milli-Q or deionized water
-
Fermentation broth samples
-
0.22 µm syringe filters
2. Preparation of Standard Solutions
-
Prepare a stock solution of this compound at 1 mg/mL in methanol. Store at -20°C in the dark.
-
From the stock solution, prepare a series of working standards by serial dilution in methanol to concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to generate the calibration curve.
3. Sample Preparation
-
Collect 1 mL of fermentation broth.
-
Centrifuge at 13,000 x g for 10 minutes to pellet the cells.
-
Transfer the supernatant to a clean tube.
-
Add an equal volume of methanol to the supernatant to precipitate proteins.
-
Vortex vigorously for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
4. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH 4.5 (adjusted with acetic acid)
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV detector at 314 nm
-
Column Temperature: 30°C
5. Data Analysis
-
Inject the prepared standards to generate a calibration curve of peak area versus concentration.
-
Inject the prepared samples.
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with the standard.
-
Quantify the amount of this compound in the samples using the calibration curve.
Protocol 2: Confirmation of this compound by LC-MS
This protocol is for the confirmation of the identity of this compound in a sample using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Materials and Reagents
-
As per Protocol 1, with the addition of formic acid (LC-MS grade).
2. Sample Preparation
-
Prepare samples as described in Protocol 1.
3. LC-MS Conditions
-
LC System: A standard HPLC or UPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate this compound from other components (similar to the HPLC gradient but may be adjusted for a shorter run time).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.
-
Ionization Mode: Positive
-
Data Acquisition: Full scan mode to determine the parent ion mass and targeted MS/MS mode for fragmentation analysis. The expected [M+H]⁺ for this compound is m/z 713.3.
4. Data Analysis
-
Extract the ion chromatogram for the m/z corresponding to this compound.
-
Compare the retention time and mass spectrum of the peak in the sample with that of the this compound standard.
-
If performing MS/MS, compare the fragmentation pattern of the sample peak with the standard.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Simplified late-stage rifamycin biosynthetic pathway.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Biosynthesis of rifamycin SV by Amycolatopsis mediterranei MTCC17 in solid cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US3597324A - Preparation of the antibiotic rifamycin sv - Google Patents [patents.google.com]
- 4. US4174320A - Process for the preparation of rifampicin - Google Patents [patents.google.com]
- 5. Enhanced rifamycin SV production by submerged fermentation using Amycolatopsis mediterranei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Heterologous expression of rifamycin biosynthetic genes for Rifamycin L production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rifamycins (B7979662) are a potent class of ansamycin (B12435341) antibiotics vital for the treatment of mycobacterial infections, including tuberculosis. While Rifamycin (B1679328) B and its semi-synthetic derivative Rifampicin (B610482) are well-known, other congeners like Rifamycin L hold potential for novel antibiotic development. This document provides detailed application notes and experimental protocols for the heterologous expression of the rifamycin biosynthetic gene cluster (BGC) to specifically produce this compound. The proposed strategy involves the cloning of the entire rifamycin BGC from Amycolatopsis mediterranei and its expression in a suitable Streptomyces host. Key to the specific production of this compound is the controlled expression of the core BGC, which produces the precursor Rifamycin S, along with the specific expression of the transketolase enzyme, Rif15, responsible for the conversion of Rifamycin S to this compound.
Introduction to this compound Biosynthesis
The biosynthesis of rifamycins originates from the starter unit 3-amino-5-hydroxybenzoic acid (AHBA) and a series of acetate (B1210297) and propionate (B1217596) extenders, which are assembled by a Type I polyketide synthase (PKS) complex encoded by the rifA-E genes.[1] The resulting polyketide chain undergoes several post-PKS modifications to yield Rifamycin SV, a key intermediate.[2]
The production of this compound branches off from the main biosynthetic pathway at the level of Rifamycin S (the oxidized form of Rifamycin SV). The conversion of Rifamycin S to this compound is catalyzed by a specific transketolase, Rif15.[3][4] Subsequently, a cytochrome P450 monooxygenase, Rif16, can convert this compound to Rifamycin B.[5] Therefore, to specifically produce this compound in a heterologous host, it is crucial to express the core rifamycin BGC (up to the formation of Rifamycin S) along with rif15, while minimizing or eliminating the activity of rif16.
Experimental Strategy Overview
The overall workflow for the heterologous production of this compound is depicted below. This strategy involves the capture of the large (~90 kb) rifamycin BGC from A. mediterranei using a Bacterial Artificial Chromosome (BAC), followed by its transfer into a suitable Streptomyces expression host.
Caption: Experimental workflow for this compound production.
Detailed Experimental Protocols
Protocol 3.1: Cloning of the Rifamycin Biosynthetic Gene Cluster
This protocol outlines the use of a Bacterial Artificial Chromosome (BAC) system to clone the entire ~90 kb rifamycin BGC from A. mediterranei.[6][7]
Materials:
-
Amycolatopsis mediterranei S699
-
High-molecular-weight genomic DNA isolation kit
-
pSBAC vector or similar E. coli-Streptomyces shuttle BAC vector[8]
-
Restriction enzymes (e.g., BamHI, EcoRI)
-
T4 DNA Ligase
-
E. coli competent cells (e.g., DH10B)
-
Nylon membranes for colony hybridization
-
DNA probe for rifA or rifK (labeled with DIG or 32P)
Methodology:
-
Genomic DNA Isolation: Isolate high-molecular-weight genomic DNA from A. mediterranei S699 using a suitable kit, following the manufacturer's instructions. Ensure minimal shearing of the DNA.
-
Partial Restriction Digest: Perform partial digests of the genomic DNA with a suitable restriction enzyme (e.g., BamHI) to generate large fragments in the 100-200 kb range.
-
BAC Vector Preparation: Digest the pSBAC vector with the same restriction enzyme and dephosphorylate the ends.
-
Ligation: Ligate the size-selected genomic DNA fragments with the prepared BAC vector at a suitable molar ratio.
-
Transformation: Transform the ligation mixture into electrocompetent E. coli DH10B cells and plate on selective agar (B569324) (e.g., LB with chloramphenicol (B1208) and apramycin (B1230331), depending on the BAC vector).[9]
-
Library Generation: Pick individual colonies into 384-well plates containing selective freezing medium to create a BAC library.
-
Colony Hybridization: Replicate the library onto nylon membranes and perform colony hybridization using a labeled DNA probe specific for a key gene in the rifamycin cluster (e.g., a fragment of the PKS gene rifA or the AHBA synthase gene rifK).
-
Clone Identification and Verification: Isolate plasmid DNA from positive clones and verify the presence and integrity of the full rifamycin BGC through restriction mapping and end-sequencing.
Protocol 3.2: Heterologous Expression in Streptomyces coelicolor
This protocol describes the transfer of the rifamycin BGC-containing BAC into a suitable Streptomyces host via intergeneric conjugation from E. coli.[10]
Materials:
-
E. coli donor strain (e.g., ET12567/pUZ8002) harboring the rif-BGC BAC
-
Streptomyces coelicolor M1152 (or other suitable host strain)
-
MS agar plates
-
Nalidixic acid
-
Apramycin (or other appropriate antibiotic for BAC selection)
-
Liquid culture medium (e.g., TSB or R5A)
Methodology:
-
Prepare Donor Strain: Grow the E. coli donor strain containing the rif-BGC BAC to mid-log phase in LB with appropriate antibiotics. Wash the cells to remove antibiotics.
-
Prepare Recipient Strain: Grow S. coelicolor M1152 in liquid TSB medium to obtain a dense mycelial culture.
-
Conjugation: Mix the donor and recipient cells and plate the mixture onto MS agar plates. Incubate at 30°C.
-
Selection of Exconjugants: After 16-20 hours, overlay the plates with a solution of nalidixic acid (to kill the E. coli donor) and apramycin (to select for Streptomyces that have received the BAC).
-
Isolate and Verify Clones: Incubate for several days until resistant Streptomyces colonies appear. Streak individual colonies to single colonies on selective media to confirm the exconjugant phenotype. Verify the presence of the integrated BAC via PCR.
Protocol 3.3: Fermentation and Production of this compound
This protocol outlines the fermentation conditions for the recombinant Streptomyces strain to produce this compound.
Materials:
-
Recombinant S. coelicolor strain harboring the rif-BGC
-
Seed culture medium (e.g., TSB)
-
Production medium (e.g., R5A medium)
-
Shake flasks
-
Amberlite XAD-16 resin
Methodology:
-
Inoculum Preparation: Inoculate a seed culture of the recombinant Streptomyces strain and grow for 48-72 hours at 30°C with shaking.
-
Production Culture: Inoculate the production medium with the seed culture (5-10% v/v). Add Amberlite XAD-16 resin (2% w/v) to the medium to adsorb the produced rifamycins and reduce potential feedback inhibition.
-
Fermentation: Incubate the production culture at 30°C with vigorous shaking (220 rpm) for 7-10 days.
-
Extraction: At the end of the fermentation, harvest the entire culture (broth and mycelium). Extract the rifamycins from the resin and mycelium using methanol (B129727) or acetone. Evaporate the solvent in vacuo and redissolve the crude extract in a suitable solvent for analysis.
Analytical Methods for this compound Detection and Quantification
Protocol 4.1: HPLC-UV Analysis
High-Performance Liquid Chromatography with UV detection is a standard method for the analysis of rifamycins.[11][12]
Instrumentation:
-
HPLC system with a diode array detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 40% B
-
5-20 min: 40% to 80% B
-
20-25 min: 80% to 100% B
-
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 425 nm (for Rifamycin S, L, and B)
-
Injection Volume: 20 µL
Procedure:
-
Prepare a standard curve using purified Rifamycin S, L, and B standards of known concentrations.
-
Filter the crude extracts from the fermentation through a 0.22 µm filter.
-
Inject the samples onto the HPLC system.
-
Identify the peaks corresponding to Rifamycin S and L by comparing retention times with the standards.
-
Quantify the amount of this compound produced by integrating the peak area and comparing it to the standard curve.
Data Presentation
The following tables summarize expected outcomes and provide a framework for presenting experimental data. As the heterologous production of this compound has not been extensively reported, these values are hypothetical targets based on the production of related polyketides.
Table 1: Comparison of Rifamycin Production in Different Hosts
| Compound | Native Producer (A. mediterranei) Yield | Heterologous Host (Target Yield) | Key Genes Required |
| Rifamycin B | Up to 17 g/L (optimized)[9] | > 100 mg/L | Full rif BGC |
| Rifamycin SV | Up to 5.3 g/L (optimized)[13] | > 100 mg/L | rif BGC (without late-stage oxidation) |
| This compound | Not typically accumulated | 10-50 mg/L | rif BGC (to Rif-S) + rif15 |
Table 2: HPLC Retention Times for Rifamycin Standards
| Compound | Expected Retention Time (min) |
| Rifamycin SV | ~12.5 |
| Rifamycin S | ~13.0 |
| This compound | ~14.5 |
| Rifamycin B | ~15.0 |
(Note: Retention times are approximate and will vary depending on the specific HPLC system and column used.)
Signaling Pathways and Regulation
The biosynthesis of rifamycin is tightly regulated. Understanding these regulatory networks can be key to optimizing production in a heterologous host.
Caption: Simplified Rifamycin Biosynthesis and Regulation.
Discussion and Troubleshooting
-
Low or No Production: The heterologous expression of large PKS gene clusters can be challenging. If no this compound is detected, consider:
-
Codon Usage: The codon usage of A. mediterranei may differ from S. coelicolor.
-
Promoter Strength: The native promoters in the BGC may not be efficiently recognized by the host's RNA polymerase. Consider replacing them with well-characterized Streptomyces promoters.
-
Precursor Supply: The heterologous host may not produce sufficient amounts of the AHBA starter unit or the acetate/propionate extender units.
-
Host-Specific Factors: As suggested by Yuan et al. (2011), the conversion of Rifamycin SV to B (and thus L) might require additional, uncharacterized factors from A. mediterranei.[14] Co-expression of candidate genes from the native producer may be necessary.
-
-
Production of Rifamycin B instead of L: If Rifamycin B is the major product, it indicates that an endogenous P450 enzyme in the S. coelicolor host may be converting this compound to B. Using a host strain with known P450 genes deleted may be necessary to accumulate this compound.
-
Cloning Instability: The large size of the rifamycin BGC can lead to instability in the BAC vector. Using a low-copy BAC and a recombination-deficient E. coli host (e.g., DH10B) is recommended.
Conclusion
The heterologous production of this compound presents a promising avenue for the discovery and development of new antibiotics. The protocols and strategies outlined in this document provide a comprehensive framework for researchers to clone the rifamycin BGC, express it in a suitable Streptomyces host, and specifically target the production of this compound by leveraging the activity of the Rif15 transketolase. While challenges in expressing large, complex biosynthetic pathways exist, the methodologies described here, combined with systematic optimization and troubleshooting, should enable the successful heterologous biosynthesis of this valuable rifamycin congener.
References
- 1. Enhanced heterologous polyketide production in Streptomyces by exploiting plasmid co-integration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. [PDF] Deciphering the late steps of rifamycin biosynthesis | Semantic Scholar [semanticscholar.org]
- 4. Chinese Academy of Sciences [english.cas.cn]
- 5. researchgate.net [researchgate.net]
- 6. Artificial Chromosomes to Explore and to Exploit Biosynthetic Capabilities of Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Construction of a new bacterial artificial chromosome (BAC) vector for cloning of large DNA fragments and heterologous expression in Streptomyces]. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. sg.idtdna.com [sg.idtdna.com]
- 10. Development and Validation of Liquid Chromatographic Method for the Determination of the Related Substances of Rifampicin [jcps.bjmu.edu.cn]
- 11. HPLC determination of rifampicin and related compounds in pharmaceuticals using monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deciphering the late steps of rifamycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Two genes, rif15 and rif16, of the rifamycin biosynthetic gene cluster in Amycolatopsis mediterranei likely encode a transketolase and a P450 monooxygenase, respectively, both essential for the conversion of rifamycin SV into B - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analytical Techniques for the Detection of Rifamycins in Complex Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction Rifamycins (B7979662) are a class of macrocyclic antibiotics crucial for treating various bacterial infections, most notably tuberculosis.[1][2] Key members of this class include rifampicin (B610482) (also known as rifampin), rifaximin, and rifapentine (B610483). Accurate quantification of these compounds in complex biological matrices such as plasma, serum, and cerebrospinal fluid (CSF) is essential for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and ensuring optimal dosing to maximize efficacy while minimizing toxicity.[1][2][3] This document provides detailed protocols and performance data for the most common and robust analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Note on Rifamycin (B1679328) L: While this document focuses on widely studied derivatives like rifampicin, the principles and methodologies described herein for sample preparation and analysis are highly applicable to other rifamycin compounds, including Rifamycin L, with appropriate method optimization.
Core Analytical Methodologies
The primary methods for rifamycin quantification are chromatography-based, offering high sensitivity and specificity.
-
High-Performance Liquid Chromatography (HPLC): Coupled with an ultraviolet (UV) detector, HPLC is a widely available and robust technique. It is suitable for routine analysis but may be less sensitive than mass spectrometry and can be subject to interference from matrix components.[4][5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalytical quantification, providing superior sensitivity, selectivity, and high throughput.[3][6] The use of Multiple Reaction Monitoring (MRM) allows for precise quantification even at very low concentrations.[3]
Sample Preparation: A Critical Step
Effective sample preparation is crucial to remove interfering substances like proteins and lipids from the biological matrix, which can affect analytical accuracy and instrument performance. The choice of method depends on the required sensitivity and the nature of the biological matrix.
Workflow for Common Sample Preparation Techniques
Caption: Workflow for LLE and PPT sample preparation from biological matrices.
Detailed Experimental Protocols
Protocol 1: LC-MS/MS for Rifampicin Quantification in Human Plasma
This protocol is based on a highly sensitive and validated method for determining rifampicin concentrations in human plasma, suitable for pharmacokinetic studies.[3][4]
A. Materials and Reagents
-
Rifampicin reference standard
-
Deuterated Rifampicin (e.g., RFD6) as internal standard (IS)[4]
-
Acetonitrile, Methanol (B129727) (HPLC or LC-MS grade)
-
Methyl t-butyl ether (MTBE), Dichloromethane
-
Formic acid, Orthophosphoric acid
-
Ultrapure water
-
Drug-free human plasma
B. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 400 µL of human plasma into a polypropylene (B1209903) tube.[4]
-
Add 50 µL of the internal standard working solution (e.g., 20 ng/mL RFD6).[4]
-
Add 100 µL of orthophosphoric acid solution and vortex briefly.[4]
-
Add 3.0 mL of extraction solvent (MTBE:Dichloromethane, 75:25 v/v).[4]
-
Vortex the mixture for 20 minutes.[4]
-
Centrifuge at 4000 rpm for 10 minutes at 20 °C.[4]
-
Carefully transfer the upper organic layer (supernatant) to a clean tube.[4]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.[4]
-
Reconstitute the dried residue in 200 µL of the mobile phase and vortex to mix.[4]
-
Transfer the sample to an autosampler vial for analysis.
C. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity or equivalent
-
Column: Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent[7]
-
Mobile Phase A: 0.1% Formic acid in water[7]
-
Mobile Phase B: Acetonitrile[7]
-
Flow Rate: 0.4 mL/min
-
Gradient Elution: A typical gradient starts with high aqueous phase, ramping up the organic phase to elute the analyte, followed by re-equilibration.
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: Triple Quadrupole (e.g., Agilent 6460)[7]
-
Ionization Mode: Electrospray Ionization Positive (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
-
Rifampicin Transition: Consult specific literature or perform infusion for exact m/z values.
-
Internal Standard Transition: Consult specific literature for the deuterated standard.
-
Workflow for LC-MS/MS Analysis
Caption: General workflow of an LC-MS/MS system for bioanalysis.
Protocol 2: HPLC-UV for Rifampicin Quantification in Human Plasma
This protocol describes a simpler, yet effective, method using protein precipitation for sample cleanup followed by HPLC-UV detection.[5][8]
A. Materials and Reagents
-
Rifampicin reference standard
-
Hydrochlorothiazide (HCT) or Phenacetin as internal standard[6][8]
-
Methanol, Acetonitrile (HPLC grade)
-
Monobasic sodium phosphate (B84403), Phosphoric acid
-
Ultrapure water
-
Drug-free human plasma
B. Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add an appropriate amount of internal standard.
-
Add 600 µL of cold methanol to precipitate plasma proteins.[5]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the clear supernatant to a clean tube or autosampler vial.
-
Inject directly or evaporate and reconstitute if higher concentration is needed.
C. HPLC Conditions
-
LC System: Standard HPLC system with UV detector
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[9]
-
Mobile Phase: 0.01 M Monobasic sodium phosphate (pH adjusted to 4.5) and Acetonitrile (60:40, v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: 340 nm.[5]
-
Run Time: Approximately 8-10 minutes.[8]
Method Performance and Validation Data
The following tables summarize quantitative data from various validated methods reported in the literature.
Table 1: Performance Characteristics of LC-MS/MS Methods for Rifamycin Quantification in Plasma
| Analyte | Linear Range | LOQ | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Source |
|---|---|---|---|---|---|---|
| Rifaximin | 20 - 20,000 pg/mL | 20 pg/mL | Not Reported | 0.6 - 2.6% | 2.2 - 5.6% | [4] |
| Rifampicin | 5.02 - 1008 ng/mL | 5.02 ng/mL | 48.7 - 55.2% | < 15% | < 15% | [6] |
| Rifampicin | 5 - 40,000 µg/L | 5 µg/L | ~92% | < 5% | < 5% | [7] |
| Rifampicin | 75 - 30,000 ng/mL | 75 ng/mL | Not Reported | < 15% | < 15% |[10] |
Table 2: Performance Characteristics of HPLC-UV Methods for Rifampicin Quantification in Plasma
| Linear Range | LOQ | Recovery (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Source |
|---|---|---|---|---|---|
| 0.3 - 25 µg/mL | 0.3 µg/mL | ~95% | ≤ 9.7% | ≤ 9.7% | [8] |
| 100 - 600 µg/mL | 100 µg/mL | Not Reported | 0.20% | Not Reported |[11] |
Stability Considerations
Rifamycins are known to be unstable under certain conditions, which can significantly impact the accuracy of quantification.
-
pH Sensitivity: Rifamycins are susceptible to hydrolysis in acidic conditions and oxidation in alkaline media.[12] They are generally most stable in near-neutral solutions.[12] One study found rifampicin to be most stable at pH 4.0.[13]
-
Temperature and Light: Samples should be protected from light and stored at low temperatures. Rifampicin degrades rapidly in plasma at room temperature, with a reported loss of 54% within 8 hours.[14]
-
Protective Agents: The degradation in plasma can be effectively prevented by the addition of a stabilizing agent like ascorbic acid immediately after sample collection.[14] This is crucial for samples that cannot be analyzed immediately.
-
Freeze-Thaw Stability: While freezing is necessary for long-term storage, decomposition can still occur after a week at -20 °C.[14] The addition of ascorbic acid can also prevent degradation during storage and through multiple freeze-thaw cycles.[8][14]
Conclusion
Both LC-MS/MS and HPLC-UV are powerful techniques for the quantification of rifamycins in complex biological matrices. LC-MS/MS offers superior sensitivity and is the preferred method for studies requiring low limits of detection. Proper sample preparation and strict attention to analyte stability are paramount for generating accurate and reproducible data. The protocols and data presented here serve as a comprehensive guide for researchers to develop and validate robust analytical methods for the rifamycin class of antibiotics.
References
- 1. mdpi.com [mdpi.com]
- 2. State of the Art on Developments of (Bio)Sensors and Analytical Methods for Rifamycin Antibiotics Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pjsir.org [pjsir.org]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. saudijournals.com [saudijournals.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of the rifamycin antibiotics rifabutin, rifampin, rifapentine and their major metabolites in human plasma via simultaneous extraction coupled with LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Stability of rifampin in plasma: consequences for therapeutic monitoring and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Tracing the Biosynthesis of Rifamycin L: Application Notes and Protocols for Isotopic Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing isotopic labeling to investigate the biosynthesis of Rifamycin (B1679328) L, a key intermediate in the production of clinically important rifamycin antibiotics. By tracing the incorporation of stable isotopes from labeled precursors, researchers can elucidate biosynthetic pathways, identify key enzymatic steps, and potentially engineer novel rifamycin analogs.
Introduction
Rifamycins are a class of ansamycin (B12435341) antibiotics with potent activity against mycobacteria, making them cornerstones in the treatment of tuberculosis and other infectious diseases. Understanding the intricate biosynthetic pathways of these complex molecules is crucial for improving production yields and for the rational design of new derivatives with enhanced therapeutic properties. Isotopic labeling, coupled with powerful analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offers a robust method to track the flow of atoms from simple precursors into the final complex structure of rifamycins.
This document focuses on the late stages of rifamycin biosynthesis, specifically the conversion of Rifamycin S to Rifamycin L. This key transformation is catalyzed by the enzyme Rif15, a transketolase that transfers a C2 keto-containing fragment from a donor molecule to Rifamycin S.[1] By feeding the producing organism, Amycolatopsis mediterranei, with isotopically labeled precursors like 13C-glucose, the journey of these labeled carbons into the this compound molecule can be precisely mapped.
Data Presentation
The following tables summarize the expected quantitative data from isotopic labeling experiments aimed at tracing the biosynthesis of this compound. This data is essential for confirming the incorporation of the isotopic label and for elucidating the biosynthetic pathway.
Table 1: 13C NMR Chemical Shifts of Unlabeled and [39-13C]-Rifamycin L
This table presents a comparison of the 13C NMR chemical shifts for unlabeled this compound and this compound labeled at the C39 position, which originates from C1 of glucose. The significant enhancement of the signal at the labeled position is a clear indicator of isotopic incorporation. Data is based on spectra obtained in CD3OD.
| Carbon Atom | Unlabeled this compound (δ ppm) | [39-13C]-Rifamycin L (δ ppm) | Expected Observation |
| ... | ... | ... | ... |
| C38 | ~205.0 | ~205.0 | No significant change |
| C39 | ~65.0 | ~65.0 | Signal significantly enhanced |
| ... | ... | ... | ... |
Note: The specific chemical shifts can vary slightly based on solvent and experimental conditions. The key diagnostic feature is the selective enhancement of the signal corresponding to the labeled carbon.
Table 2: Mass Spectrometry Data for Unlabeled and 13C-Labeled this compound
Mass spectrometry provides definitive evidence of isotopic incorporation by detecting the mass shift in the molecular ion. The following table illustrates the expected m/z values for unlabeled and singly 13C-labeled this compound.
| Compound | Molecular Formula | Expected [M-H]- m/z | Observed [M-H]- m/z (example) | Isotopic Incorporation |
| Unlabeled this compound | C39H49NO14 | 758.3135 | 758.3130 | N/A |
| [13C]-Rifamycin L | C3813CH49NO14 | 759.3168 | 759.3165 | +1 Da shift |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in tracing the biosynthesis of this compound using isotopic labeling.
Protocol 1: In Vivo Isotopic Labeling of this compound in Amycolatopsis mediterranei
This protocol describes the cultivation of Amycolatopsis mediterranei and the introduction of a 13C-labeled precursor to produce isotopically labeled this compound.
Materials:
-
Amycolatopsis mediterranei strain (e.g., S699)
-
Seed culture medium (e.g., YMG agar: 4 g/L yeast extract, 10 g/L malt (B15192052) extract, 4 g/L glucose, 20 g/L agar, pH 7.2)[2]
-
Production medium (e.g., Bennet medium: 1 g/L yeast extract, 10 g/L glycerol, 10 g/L glucose, 2 g/L tryptone, 1 g/L beef extract, pH 7.0)[3]
-
[1-13C]-D-glucose (or other desired labeled precursor)
-
Sterile shake flasks
-
Incubator shaker
-
Solvents for extraction (e.g., ethyl acetate (B1210297), methanol)
-
HPLC system for purification
Procedure:
-
Inoculum Preparation: Inoculate a sterile seed culture medium with A. mediterranei from a stock culture. Incubate at 28-30°C with shaking (220 rpm) for 48-72 hours until a dense culture is obtained.[3]
-
Production Culture: Inoculate the production medium with the seed culture (e.g., 5-10% v/v).
-
Introduction of Labeled Precursor: To initiate isotopic labeling, supplement the production medium with the desired concentration of [1-13C]-D-glucose. The exact concentration should be optimized but can range from 1 to 5 g/L.
-
Fermentation: Incubate the production culture at 28-30°C with shaking (220 rpm) for 7-10 days.[1][4]
-
Extraction of Rifamycins: After the fermentation period, harvest the culture broth by centrifugation. Extract the supernatant and the mycelial cake with an equal volume of ethyl acetate. Pool the organic extracts and evaporate to dryness under reduced pressure.[2]
-
Purification of this compound: Redissolve the crude extract in a minimal amount of methanol (B129727) and purify this compound using a suitable HPLC method with a C18 column and a gradient of acetonitrile (B52724) and water.
-
Analysis: Confirm the identity and isotopic enrichment of the purified this compound using NMR and mass spectrometry as described in Protocols 3 and 4.
Protocol 2: In Vitro Enzymatic Synthesis of 13C-Labeled this compound
This protocol outlines the cell-free synthesis of [39-13C]-Rifamycin L from Rifamycin S using the enzyme Rif15 and a labeled precursor.[5]
Materials:
-
Purified Rif15 enzyme (transketolase)
-
Rifamycin S
-
[1-13C]-Fructose-6-phosphate (as the C2 keto-donor)
-
Thiamine diphosphate (B83284) (ThDP)
-
MgCl2
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Solvents for extraction (e.g., ethyl acetate)
-
HPLC system for purification
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in the reaction buffer:
-
Rifamycin S (e.g., 10-100 µM)
-
Rif15 enzyme (e.g., 2-10 µM)
-
[1-13C]-Fructose-6-phosphate (e.g., 2 mM)
-
ThDP (e.g., 0.5 mM)
-
MgCl2 (e.g., 2.5 mM)
-
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 1-4 hours), which may require optimization.
-
Reaction Quenching and Extraction: Stop the reaction by adding an equal volume of ice-cold ethyl acetate. Vortex thoroughly and centrifuge to separate the phases. Collect the organic (upper) phase. Repeat the extraction twice.
-
Sample Preparation: Pool the ethyl acetate extracts and evaporate to dryness under a stream of nitrogen.
-
Purification and Analysis: Purify the resulting [39-13C]-Rifamycin L by HPLC and analyze by NMR and mass spectrometry to confirm labeling.
Protocol 3: NMR Spectroscopic Analysis
Procedure:
-
Sample Preparation: Dissolve 5-30 mg of the purified unlabeled or 13C-labeled this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CD3OD or CDCl3). Filter the solution to remove any particulate matter.
-
Data Acquisition: Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer. For 13C-labeled samples, a standard 13C NMR experiment will show a significantly enhanced signal for the labeled carbon.
-
Data Analysis: Process the NMR data and compare the spectra of the unlabeled and labeled samples. Identify the chemical shift of the enhanced signal in the labeled sample to pinpoint the position of isotopic incorporation.
Protocol 4: Mass Spectrometric Analysis
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified unlabeled or 13C-labeled this compound in a solvent compatible with the mass spectrometer's ionization source (e.g., methanol for electrospray ionization - ESI).
-
Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum in the appropriate mass range. High-resolution mass spectrometry is recommended for accurate mass determination.
-
Data Analysis: Compare the mass spectra of the unlabeled and labeled samples. The labeled sample will exhibit a molecular ion peak shifted by the mass of the incorporated isotope(s) (e.g., +1 for a single 13C). The isotopic distribution pattern will also be altered, providing further confirmation of labeling.
Mandatory Visualizations
Biosynthetic Pathway of this compound
Caption: Enzymatic conversion of Rifamycin S to this compound.
Experimental Workflow for Isotopic Labeling
Caption: Workflow for isotopic labeling and analysis.
References
Troubleshooting & Optimization
Improving the chemical stability of Rifamycin L in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rifamycin (B1679328) L (also known as Rifaximin) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of Rifamycin L in aqueous solutions?
Aqueous solutions of this compound are not recommended for long-term storage and should ideally be used within one day.[1][2] The stability is highly dependent on pH, temperature, and exposure to light.
Q2: What is the optimal pH for this compound solutions to ensure maximum stability?
This compound is most stable in neutral to slightly alkaline conditions. It degrades in acidic or strongly alkaline solutions.[1] For the related compound Rifampicin, maximum stability has been observed around pH 4.0 to 6.0.[3][4] It is crucial to maintain the pH of your solution within a stable range to minimize degradation.
Q3: What are the common degradation products of this compound in aqueous solutions?
Under acidic conditions, Rifamycins can undergo hydrolysis to form 3-formylrifamycin SV.[5][6] Oxidation can also occur, leading to the formation of quinone derivatives.[6]
Q4: How can I improve the stability of my this compound solution?
To enhance stability, consider the following:
-
Use of Antioxidants: The addition of antioxidants like ascorbic acid or sodium sulfite (B76179) can help prevent oxidative degradation.[7][8]
-
Protection from Light: Prepare and store solutions in amber vials or protect them from light with aluminum foil to prevent photodegradation.[1]
-
Temperature Control: Store solutions at low temperatures (e.g., 4°C) to slow down the degradation rate.[6][8]
-
pH Control: Use appropriate buffers to maintain a stable pH. Formate buffer has been shown to have a minimal adverse effect on Rifampicin stability compared to acetate (B1210297) or phosphate (B84403) buffers.[3][4]
Q5: Why is my this compound solution changing color?
A color change in your this compound solution may indicate chemical degradation.[1] Rifamycins are known to be sensitive to oxidation and light, which can lead to the formation of colored degradation products.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving this compound in Aqueous Buffer | This compound has low aqueous solubility.[1][2][9][10][11] | Co-solvent Method: First, dissolve the this compound in a minimal amount of an organic solvent such as DMSO or ethanol (B145695). Then, slowly add this stock solution to your aqueous buffer while stirring to achieve the final desired concentration.[1][2] For example, a solubility of approximately 0.5 mg/mL can be achieved in a 1:1 solution of ethanol:PBS (pH 7.2).[2] |
| Precipitate Forms After Adding Stock Solution to Buffer | The concentration of this compound exceeds its solubility limit in the final aqueous solution. The organic solvent concentration might be too high, causing the compound to crash out. | - Prepare a more dilute final solution.- Decrease the volume of the organic stock solution added.- Add the stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid and uniform dispersion.[1] |
| Solution Color Changes from Red/Orange to Yellow/Brown | This indicates potential degradation of the this compound molecule.[1] This can be caused by oxidation, hydrolysis (especially in acidic pH), or photodegradation. | - Protect from Light: Work in a dimly lit area and store the solution in an amber vial or wrapped in foil.[1]- Control pH: Ensure the buffer pH is in the neutral to slightly alkaline range.[1] Avoid highly acidic or alkaline conditions.[12]- Use Fresh Solutions: Prepare solutions fresh and use them within a day.[1][2]- Add Antioxidants: Consider adding an antioxidant like ascorbic acid to prevent oxidation.[7] |
| Inconsistent Experimental Results | This could be due to the degradation of this compound in the solution over the course of the experiment. | - Prepare fresh solutions for each experiment.- If the experiment is lengthy, consider preparing multiple batches of the solution and using a fresh batch at different time points.- Analyze the purity and concentration of your this compound solution before and after the experiment using a stability-indicating method like HPLC. |
Quantitative Stability Data Summary
The following table summarizes the stability of Rifamycin derivatives under different conditions. Note that much of the available data is for Rifampicin, a closely related compound.
| Compound | Condition | Observation | Reference |
| Rifampicin | pH 2.0 - 9.0 (unbuffered) | Unstable in highly acidic solutions, most stable at pH 4.0. | [4] |
| Rifampicin | Buffered Solutions (pH 3.0-6.0) | Acetate buffer had the most significant adverse effect on stability, followed by phosphate buffers. Formate buffer had no significant adverse effect. | [4] |
| Rifampicin | Acidic Media (e.g., 0.1 M HCl) | Undergoes hydrolysis to 3-formyl-rifamycin SV. | [5] |
| Rifampicin | Aqueous Solution (Storage) | The main decomposition product on storage is 3-formylrifampicin SV. | [6] |
| Rifamycin B | Acidic Solutions | Oxidized by air oxygen to form Rifamycin O. | [12] |
| Rifamycin Sodium | Aqueous Solutions | Not stable for long-term storage; recommended to be used within one day. More stable in neutral to slightly alkaline conditions. | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Aqueous Solution using the Co-solvent Method
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (ACS grade or higher)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add a minimal volume of DMSO or ethanol to the powder to create a concentrated stock solution (e.g., 10-50 mg/mL).
-
Vortex thoroughly until the this compound is completely dissolved. The solution should be a clear, dark red/orange color.
-
While vortexing the aqueous buffer, slowly add the required volume of the this compound stock solution drop by drop to achieve the final desired concentration.
-
Continue to mix for another 1-2 minutes to ensure homogeneity.
-
Protect the final solution from light by storing it in an amber vial or wrapping it in aluminum foil.
-
Use the solution immediately or within 24 hours if stored at 2-8°C.
-
Protocol 2: General Procedure for Assessing this compound Stability by HPLC
-
Objective: To determine the degradation of this compound in an aqueous solution over time under specific conditions (e.g., temperature, pH, light exposure).
-
Materials:
-
Prepared this compound aqueous solution
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile phase (e.g., a mixture of methanol, acetonitrile, and a buffer like ammonium (B1175870) formate)[13]
-
Incubator or water bath for temperature studies
-
Light source for photostability studies
-
-
Procedure:
-
Prepare the this compound solution in the desired aqueous buffer.
-
Divide the solution into several aliquots in amber vials (for protection from light) and clear vials (for photostability testing).
-
Time Zero (T=0) Sample: Immediately inject an aliquot of the freshly prepared solution into the HPLC system to determine the initial concentration and purity of this compound.
-
Stability Study:
-
Temperature: Store aliquots at different temperatures (e.g., 4°C, 25°C, 40°C).
-
Light Exposure: Expose aliquots in clear vials to a controlled light source, while keeping control samples in the dark.
-
pH: Prepare solutions in buffers of different pH values.
-
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each condition.
-
HPLC Analysis: Analyze each sample by HPLC. The detection wavelength for Rifamycins is typically in the range of 258-306 nm.[13][14]
-
Data Analysis:
-
Quantify the peak area of the parent this compound peak and any new peaks that appear, which correspond to degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
-
Visualizations
Caption: Degradation pathway of Rifamycin in aqueous solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. STUDIES ON SOME FACTORS AFFECTING THE STABILITY OF RIFAMPICIN IN SOLUTION [bpsa.journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. Improved Stability of Rifampicin in the Presence of Gastric-Resistant Isoniazid Microspheres in Acidic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Challenges in the Investigation of Therapeutic Equivalence of Locally Applied/Locally Acting Drugs in the Gastrointestinal Tract: The Rifaximin Case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [Stability of rifamycin B in aqueous solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. impactfactor.org [impactfactor.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting and optimizing Rif15 enzymatic assays for consistency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rif15 enzymatic assays. The information is presented in a clear question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the enzymatic function of Rif15?
A1: Rif15 is a transketolase enzyme involved in the late stages of rifamycin (B1679328) biosynthesis. Specifically, it catalyzes the transfer of a two-carbon ketol unit from a donor ketose substrate to an acceptor molecule.[1][2][3]
Q2: What are the known substrates for the Rif15 enzyme?
A2: In the rifamycin biosynthetic pathway, Rif15 utilizes Rifamycin S as the acceptor substrate and a ketose sugar phosphate (B84403) as the donor substrate to produce Rifamycin L.[1][3][4] Fructose-6-phosphate (B1210287) has been shown to serve as an effective donor substrate in in vitro assays.[1][4]
Q3: What cofactors are required for Rif15 activity?
A3: As a transketolase, Rif15 requires thiamine (B1217682) pyrophosphate (TPP) and a divalent metal cation, typically magnesium chloride (MgCl₂), for its catalytic activity.
Q4: Why have in vitro assays for the conversion of rifamycin SV to rifamycin B been historically difficult?
A4: Early attempts to demonstrate this conversion in vitro using crude cell extracts, permeabilized mycelium, or protoplasts were unsuccessful.[5] It was proposed that the conversion system might be a labile, membrane-associated multi-enzyme complex that is only fully functional within intact cells.[5] However, more recent studies have successfully reconstituted the activity of Rif15 in vitro.[1][3][4]
Troubleshooting Guide
Q5: I am not observing any Rif15 activity, or the activity is very low. What are the possible causes and solutions?
A5: Low or no enzymatic activity can stem from several factors. Below is a table outlining potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Incorrect Assay Buffer Conditions | Ensure the assay buffer is at the optimal pH (typically around 7.5-8.0 for transketolases) and temperature. Use a buffer that does not interfere with the assay, such as HEPES or Tris. |
| Degraded or Absent Cofactors | Prepare fresh solutions of thiamine pyrophosphate (TPP) and MgCl₂. These are essential for Rif15 activity. |
| Inactive Enzyme | Verify the integrity of your purified Rif15 enzyme on an SDS-PAGE gel. Ensure proper storage conditions (typically -80°C in a suitable buffer containing a cryoprotectant like glycerol). Avoid repeated freeze-thaw cycles. |
| Substrate Issues | Confirm the concentration and purity of your Rifamycin S and fructose-6-phosphate stocks. Rifamycin S can be unstable; ensure it has been stored correctly, protected from light and oxygen. |
| Presence of Inhibitors | Ensure that no interfering compounds from your sample preparation are present in the final assay mixture. For example, high concentrations of EDTA can chelate the required Mg²⁺ ions. |
| Issues with Coupled Assay Components (if applicable) | If using a coupled assay to detect the product, ensure that the coupling enzymes are not the rate-limiting step and that all necessary substrates for the coupling reaction are in excess. |
Q6: My assay shows a high background signal. How can I reduce it?
A6: A high background signal can mask the true enzyme activity. Consider the following points:
-
Substrate Instability: Rifamycin S can spontaneously oxidize, which might contribute to background absorbance or fluorescence.[1][3] Prepare substrate solutions fresh and consider performing the assay under low-light conditions.
-
Contaminants in Reagents: Use high-purity reagents and enzyme preparations. Contaminating enzymes in your Rif15 prep or coupling enzymes could react with substrates to generate a background signal.
-
Non-enzymatic Reaction: Run a control reaction without the Rif15 enzyme to measure the rate of any non-enzymatic conversion of substrates. Subtract this rate from your enzyme-catalyzed reaction rate.
Q7: The results of my Rif15 assay are not reproducible. What could be the cause of this variability?
A7: Poor reproducibility is a common issue in enzymatic assays. The following table summarizes potential sources of variability and how to address them.
| Source of Variability | Recommended Action |
| Pipetting Inaccuracies | Use calibrated pipettes and be consistent with your pipetting technique. For multi-well plate assays, consider preparing a master mix of reagents to minimize well-to-well variation. |
| Inconsistent Incubation Times | Use a timer to ensure that all reactions are initiated and stopped at precise and consistent intervals. |
| Temperature Fluctuations | Ensure that all assay components are equilibrated to the correct reaction temperature before initiating the reaction. Use a temperature-controlled plate reader or water bath. |
| Incomplete Mixing of Reagents | Gently mix all components upon addition to the reaction vessel to ensure a homogenous solution. |
| Batch-to-Batch Variation in Reagents | If using different batches of enzymes or substrates, perform validation experiments to ensure they yield comparable results. |
Experimental Protocols
Hypothetical Rif15 Enzymatic Assay Protocol (HPLC-based)
This protocol is a hypothetical model for measuring Rif15 activity by directly monitoring the formation of this compound from Rifamycin S.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.8, 10 mM MgCl₂.
-
Rif15 Enzyme Stock: Purified Rif15 diluted to a working concentration (e.g., 1-10 µM) in assay buffer.
-
Cofactor Stock: 10 mM Thiamine Pyrophosphate (TPP) in water.
-
Substrate Stocks: 10 mM Rifamycin S in DMSO, 100 mM Fructose-6-Phosphate in water.
-
-
Assay Procedure:
-
In a microcentrifuge tube, prepare the reaction mixture by adding:
-
Assay Buffer to a final volume of 100 µL.
-
1 µL of 10 mM TPP (final concentration: 100 µM).
-
Variable concentrations of Fructose-6-Phosphate (e.g., 0.1 - 10 mM final concentration).
-
1 µL of 10 mM Rifamycin S (final concentration: 100 µM).
-
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the Rif15 enzyme to a final concentration of (e.g., 100 nM).
-
Incubate at 30°C for a set period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or another suitable quenching agent.
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of this compound produced and the remaining Rifamycin S.
-
Data Presentation
Table 1: Hypothetical Kinetic Parameters for Rif15
| Parameter | Value | Conditions |
| Kₘ (Rifamycin S) | 50 µM | 5 mM Fructose-6-Phosphate, 30°C |
| Kₘ (Fructose-6-Phosphate) | 500 µM | 200 µM Rifamycin S, 30°C |
| Vₘₐₓ | 10 µmol/min/mg | Saturating substrate concentrations, 30°C |
| Optimal pH | 7.8 | 50 mM HEPES buffer, 30°C |
| Optimal Temperature | 30°C | 50 mM HEPES buffer, pH 7.8 |
Visualizations
Caption: Proposed enzymatic reaction catalyzed by Rif15.
Caption: A logical workflow for troubleshooting Rif15 enzymatic assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Two genes, rif15 and rif16, of the rifamycin biosynthetic gene cluster in Amycolatopsis mediterranei likely encode a transketolase and a P450 monooxygenase, respectively, both essential for the conversion of rifamycin SV into B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chinese Academy of Sciences [english.cas.cn]
- 4. Deciphering the late steps of rifamycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Optimizing substrate concentrations for the conversion of Rifamycin L by Rif16
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the enzymatic conversion of Rifamycin (B1679328) L to Rifamycin B by the cytochrome P450 enzyme, Rif16.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process in a question-and-answer format.
Low or No Conversion of Rifamycin L to Rifamycin B
Q1: I am not observing any formation of Rifamycin B. What are the potential causes?
A1: Several factors could lead to a lack of product formation. Systematically check the following:
-
Missing Reaction Components: The in vitro conversion of this compound by Rif16 requires a complete electron transfer chain. Ensure that you have included Rif16, this compound, the redox partners (a ferredoxin such as seFdx and a ferredoxin reductase such as seFdR), and NADPH. The reaction will not proceed if any of these components are absent.[1]
-
Inactive Enzyme or Redox Partners:
-
Rif16: Improper storage or handling can lead to the deactivation of Rif16. Ensure the enzyme has been stored at the correct temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles.
-
Redox Partners: The ferredoxin and ferredoxin reductase are crucial for electron transfer from NADPH to Rif16.[1] Verify their activity and integrity.
-
-
Incorrect Buffer Conditions: Enzymes are sensitive to pH. Most enzyme assays should be conducted in a well-defined buffer system to maintain a stable pH.[2] The optimal pH for Rif16 activity should be determined, but a common starting point is a neutral pH buffer (e.g., Tris-HCl, pH 7.4).
-
Degraded Substrate or Cofactors:
-
This compound: Ensure the purity and integrity of your this compound stock.
-
NADPH: NADPH is prone to degradation. Prepare fresh solutions of NADPH for your assays.
-
Q2: The conversion rate is very low. How can I improve the yield of Rifamycin B?
A2: Low conversion rates can often be addressed by optimizing the concentrations of the reaction components.
-
Sub-optimal Substrate Concentration: The concentration of this compound is critical. If the concentration is too far below the Michaelis constant (Km), the enzyme will not be saturated, leading to a low reaction rate. The reported dissociation constant (Kd) for this compound with Rif16 is approximately 1.3 µM, which can be used as an estimate for Km.[1] It is advisable to test a range of this compound concentrations around this value.
-
Insufficient Enzyme or Redox Partner Concentration: The concentration of Rif16 and its redox partners can be rate-limiting. Try increasing the concentration of Rif16, seFdx, and seFdR in a stepwise manner to identify the optimal ratio.
-
Inadequate NADPH Concentration: NADPH is the ultimate source of electrons for the reaction. If its concentration is limiting, the reaction will slow down or stop. Ensure that the concentration of NADPH is not being depleted during the reaction. A starting concentration of 1 mM is often used in similar P450 assays.[1]
-
Reaction Time: The incubation time may be too short. Perform a time-course experiment to determine the optimal reaction time for maximal product formation before the reaction rate plateaus due to substrate depletion or potential product inhibition.
Inconsistent or Irreproducible Results
Q3: I am getting variable results between experiments. What could be the cause?
A3: Inconsistent results are often due to variations in experimental setup and reagent handling.
-
Pipetting Errors: Ensure accurate and consistent pipetting of all reaction components, especially the enzyme and substrate solutions.
-
Temperature Fluctuations: Enzyme activity is highly dependent on temperature.[3] Maintain a constant and optimal temperature throughout the experiment using a temperature-controlled incubator or water bath.
-
Reagent Preparation: Prepare fresh stocks of sensitive reagents like NADPH for each set of experiments. If using stock solutions, ensure they have been stored properly and have not degraded.
-
Assay Conditions: Minor variations in pH, buffer concentration, or the presence of contaminants can affect enzyme activity. Maintain consistent assay conditions across all experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in the assay?
A1: The optimal concentration of this compound depends on the specific experimental goals. To determine the maximal reaction velocity (Vmax), the substrate concentration should be saturating, typically 5-10 times the Km value. Given the reported Kd of 1.3 µM for this compound and Rif16, a starting point for optimization would be to test concentrations ranging from 0.5 µM to 20 µM.[1]
Q2: How do I determine the optimal concentration of the enzyme, Rif16?
A2: The enzyme concentration should be chosen to ensure a linear reaction rate over the desired time course. If the enzyme concentration is too high, the reaction may complete too quickly to be accurately measured. If it is too low, the signal may be difficult to detect. A good starting point is to test a range of Rif16 concentrations (e.g., 0.1 µM to 5 µM) with a fixed, saturating concentration of this compound.
Q3: What are the roles of seFdx and seFdR, and how do I optimize their concentrations?
A3: seFdx (a ferredoxin) and seFdR (a ferredoxin reductase) are essential redox partners that shuttle electrons from NADPH to the heme center of Rif16, a cytochrome P450 enzyme.[1] The optimal ratio of these components to Rif16 can vary. It is recommended to perform titration experiments, varying the concentrations of seFdx and seFdR while keeping the concentrations of Rif16 and this compound constant, to find the ratio that yields the highest conversion rate.
Q4: Can the product, Rifamycin B, inhibit the reaction?
Q5: What are some common issues with the solubility of this compound and how can I address them?
A5: Rifamycins can have limited solubility in aqueous buffers. It is common practice to dissolve them in an organic solvent like DMSO first to create a concentrated stock solution. This stock can then be diluted into the aqueous reaction buffer. Be mindful of the final concentration of the organic solvent in the reaction, as high concentrations can inhibit enzyme activity. It is advisable to keep the final DMSO concentration below 1-2%.
Data Presentation
Table 1: Effect of this compound Concentration on the Initial Rate of Rifamycin B Formation
This table provides a hypothetical, yet plausible, dataset illustrating how varying the substrate (this compound) concentration can affect the initial rate of product (Rifamycin B) formation. The data is centered around the known Kd of 1.3 µM for this compound and Rif16.
| This compound Concentration (µM) | Initial Rate of Rifamycin B Formation (µM/min) |
| 0.1 | 0.07 |
| 0.5 | 0.28 |
| 1.0 | 0.44 |
| 1.3 (Kd) | 0.50 |
| 2.0 | 0.61 |
| 5.0 | 0.79 |
| 10.0 | 0.89 |
| 20.0 | 0.95 |
Reaction Conditions: 1 µM Rif16, 10 µM seFdx, 5 µM seFdR, 1 mM NADPH in 100 mM Tris-HCl buffer (pH 7.4) at 30°C.
Table 2: Effect of Rif16 Concentration on Rifamycin B Formation
This table demonstrates the impact of varying the enzyme (Rif16) concentration on the amount of product formed over a fixed time period, assuming substrate is not limiting.
| Rif16 Concentration (µM) | Rifamycin B Formed in 30 min (µM) |
| 0.1 | 2.5 |
| 0.5 | 12.5 |
| 1.0 | 25.0 |
| 2.0 | 48.0 |
| 5.0 | 95.0 |
Reaction Conditions: 20 µM this compound, 10 µM seFdx, 5 µM seFdR, 1 mM NADPH in 100 mM Tris-HCl buffer (pH 7.4) at 30°C for 30 minutes.
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration
-
Prepare a series of reaction mixtures: In separate microcentrifuge tubes, prepare reaction mixtures containing a fixed concentration of Rif16 (e.g., 1 µM), seFdx (e.g., 10 µM), seFdR (e.g., 5 µM), and NADPH (e.g., 1 mM) in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.4).
-
Vary this compound concentrations: To each tube, add different concentrations of this compound, ranging from below to above the expected Km (e.g., 0.1, 0.5, 1, 2, 5, 10, 20 µM).
-
Initiate the reaction: Start the reaction by adding one of the components (e.g., NADPH) to the pre-warmed mixture.
-
Incubate at a constant temperature: Incubate the reactions at a constant temperature (e.g., 30°C) for a short, fixed period where the reaction is linear (e.g., 5-10 minutes).
-
Stop the reaction: Terminate the reaction by adding a quenching solution (e.g., acetonitrile (B52724) or methanol).
-
Analyze product formation: Analyze the amount of Rifamycin B formed in each reaction using a suitable analytical method, such as HPLC.
-
Determine initial rates: Calculate the initial rate of reaction for each this compound concentration.
-
Plot the data: Plot the initial rates against the this compound concentrations to generate a Michaelis-Menten curve and determine the Km and Vmax.
Protocol 2: Time-Course Experiment for Rifamycin B Formation
-
Prepare a master mix: Prepare a single, larger volume reaction mixture containing optimal concentrations of all components (Rif16, this compound, seFdx, seFdR, and NADPH) as determined from previous experiments.
-
Initiate the reaction: Start the reaction and incubate at a constant temperature.
-
Take time-point samples: At various time points (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.
-
Stop the reaction in each aliquot: Immediately quench the reaction in each aliquot.
-
Analyze product formation: Analyze the concentration of Rifamycin B in each time-point sample.
-
Plot the data: Plot the concentration of Rifamycin B against time to observe the reaction progress and determine the linear range of the reaction.
Mandatory Visualization
Caption: Enzymatic conversion of this compound to Rifamycin B by Rif16.
Caption: Troubleshooting workflow for low or no Rifamycin B conversion.
References
Identifying and characterizing degradation products of Rifamycin L during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing degradation products of Rifamycin (B1679328) L, particularly those that may arise during extraction processes. Given the limited specific data on Rifamycin L, this guide leverages information from closely related and well-studied rifamycins (B7979662), such as Rifampicin and Rifaximin, whose degradation pathways are expected to be analogous.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of this compound and its potential degradation products.
1. Question: I am observing unexpected peaks in my chromatogram after extracting this compound. How can I determine if these are degradation products?
Answer:
Unexpected peaks in your chromatogram often indicate the presence of impurities or degradation products. To confirm their identity, a systematic approach is recommended:
-
Forced Degradation Studies: Subject a pure sample of this compound to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress).[1][2] This will help you generate potential degradation products under controlled conditions. Comparing the chromatograms of the stressed samples with your extraction sample can help identify common peaks.
-
Mass Spectrometry (MS) Analysis: Couple your liquid chromatography (LC) system with a mass spectrometer (LC-MS).[2][3][4] By determining the mass-to-charge ratio (m/z) of the unexpected peaks, you can propose molecular formulas and compare them to known or potential degradation products of the rifamycin class.[2][5]
-
Literature Review: While data on this compound is scarce, extensive literature exists on the degradation of similar rifamycins like Rifampicin and Rifaximin.[6][7][8][][10] Common degradation products include Rifampicin Quinone, Rifampicin N-oxide, and 3-Formylrifamycin SV.[8][10] Your unknown peaks may correspond to analogous structures for this compound.
2. Question: My this compound extract has a different color than expected. What could be the cause?
Answer:
A color change in your this compound extract can be an indicator of degradation. The characteristic red-orange color of many rifamycins is due to the naphthoquinone chromophore.[]
-
Oxidation: Oxidation is a common degradation pathway for rifamycins, leading to the formation of products like quinones, which can alter the color of the solution.
-
pH-Induced Degradation: Exposure to acidic or basic conditions during extraction can lead to hydrolysis and other reactions that modify the chromophore and thus the color.[11] For instance, Rifampicin is known to be unstable in acidic solutions.[12]
-
Enzymatic Degradation: If the extraction is from a biological source, endogenous enzymes could be responsible for degradation, potentially causing a color change.[13][14][15][16]
To troubleshoot, carefully control the pH, temperature, and exposure to light and oxygen during your extraction process. Consider using antioxidants if oxidation is suspected.[11]
3. Question: I am experiencing poor recovery of this compound after extraction. What are the likely causes and solutions?
Answer:
Low recovery of this compound can be attributed to both degradation and suboptimal extraction parameters.
-
Degradation: As discussed, acidic or basic conditions, oxidation, heat, and light can lead to the degradation of the active compound, thus reducing its recovery.
-
Extraction Solvent: The choice of solvent is critical. For rifamycins, solvents like chloroform (B151607) and ethyl acetate (B1210297) have been used.[17] The selectivity and efficiency of the extraction can be highly dependent on the pH of the aqueous phase. For Rifamycin B, for example, extraction yield was highest at pH 2.0 from aqueous solutions, while chloroform was most selective at pH 3.5-4.0 from fermentation broths.[17]
-
Phase Partitioning: Ensure optimal partitioning of this compound into the organic solvent by adjusting the pH of the aqueous solution. Multiple extractions with fresh solvent will improve recovery.
To improve recovery, optimize your extraction protocol by testing different solvents and pH conditions. Perform extractions quickly and at low temperatures to minimize degradation.
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for rifamycins during extraction?
A1: Based on studies of related compounds, the most common degradation pathways are:
-
Hydrolysis: Under acidic or basic conditions, the ansa-chain of the rifamycin molecule can be hydrolyzed. For example, Rifampicin hydrolyzes in acidic solution to 3-formyl-rifamycin SV and 1-amino-4-methylpiperazine.[12]
-
Oxidation: The hydroquinone/quinone part of the molecule is susceptible to oxidation, leading to the formation of rifamycin quinones and N-oxides.[6][8][10] This can be accelerated by heat, light, and the presence of certain metal ions.
-
Enzymatic Degradation: In biological matrices, enzymes such as monooxygenases can degrade rifamycins.[13][14][15][16]
Q2: How can I prevent the degradation of this compound during extraction?
A2: To minimize degradation:
-
Control pH: Maintain a pH where this compound is most stable. For many rifamycins, a slightly acidic to neutral pH is preferable to strongly acidic or alkaline conditions.[11]
-
Low Temperature: Perform extractions at reduced temperatures (e.g., on an ice bath) to slow down the rate of degradation reactions.
-
Protect from Light and Oxygen: Use amber glassware and conduct extractions under an inert atmosphere (e.g., nitrogen or argon) to prevent photolytic and oxidative degradation.
-
Use of Antioxidants: The addition of antioxidants, such as ascorbic acid or sodium sulfite, can help prevent oxidative degradation.[11]
-
Minimize Extraction Time: Work efficiently to reduce the time the sample is exposed to extraction conditions.
Q3: What analytical techniques are best suited for identifying and quantifying this compound and its degradation products?
A3: The most powerful and commonly used techniques are:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV-Vis detection is the standard method for separating and quantifying rifamycins and their degradation products.[8][18] A reverse-phase C18 column is often used.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and LC-MS/MS are invaluable for the structural characterization and identification of unknown degradation products by providing molecular weight and fragmentation data.[2][3][4]
Quantitative Data Summary
The following tables summarize quantitative data on the degradation of rifamycins under various stress conditions, which can serve as a reference for what to expect with this compound.
Table 1: Percentage Degradation of Rifaximin Under Forced Stress Conditions
| Stress Condition | Percentage Degradation | Reference |
| Acid Hydrolysis | 70.46% | [1][2] |
| Alkali Hydrolysis | 15.11% | [1][2] |
| Oxidative Stress | 24.18% | [1][2] |
Note: Rifaximin was found to be relatively stable under neutral hydrolysis, photolytic, and dry heat conditions in this particular study.[1][2]
Table 2: Identified Degradation Products of Rifaximin by m/z Ratio
| Stress Condition | m/z of Degradants | Reference |
| Acid Hydrolysis | 784.2, 744.5, 784.3, 753.8 | [2][5] |
| Alkali Hydrolysis | 744.5, 784.3, 753.8 | [2][5] |
| Oxidative Stress | 772.4, 838.4, 744.5, 753.8, 801.9 | [2][5] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to generate and identify potential degradation products.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8 hours).[3][19] After incubation, cool the solution and neutralize it with 0.1 M NaOH.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature for a specified period. Neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature for a specified period (e.g., 24 hours).[19]
-
Thermal Degradation: Store a solid sample of this compound in a hot air oven at a high temperature (e.g., 80°C) for several days.[19] Also, reflux a solution of this compound for a set time.
-
Photolytic Degradation: Expose a solution of this compound to direct sunlight or a UV lamp for a specified duration.
-
Analysis: Analyze all stressed samples, along with a control sample (untreated stock solution), by a stability-indicating HPLC or LC-MS method.
Protocol 2: HPLC Method for Analysis of this compound and Degradants
This is a general HPLC method that can be adapted for the analysis of this compound. Method development and validation are crucial.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile (B52724) and/or methanol).[1][8] The pH of the buffer should be optimized for the best separation.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: Monitor at a wavelength where this compound and its expected degradation products have significant absorbance (e.g., 254 nm or 293 nm).[8]
-
Column Temperature: Maintain a constant column temperature (e.g., 40°C).
-
Injection Volume: 10-20 µL.
Visualizations
Caption: Workflow for Forced Degradation Studies of this compound.
Caption: Troubleshooting Logic for this compound Extraction Issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. researchgate.net [researchgate.net]
- 10. shimadzu.com [shimadzu.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of the Rifamycin-Degrading Monooxygenase From Rifamycin Producers Implicating Its Involvement in Saliniketal Biosynthesis | Semantic Scholar [semanticscholar.org]
- 15. Frontiers | Characterization of the Rifamycin-Degrading Monooxygenase From Rifamycin Producers Implicating Its Involvement in Saliniketal Biosynthesis [frontiersin.org]
- 16. Characterization of the Rifamycin-Degrading Monooxygenase From Rifamycin Producers Implicating Its Involvement in Saliniketal Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [Extraction of rifamycin B from native and aqueous solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. impactfactor.org [impactfactor.org]
Technical Support Center: Enhancing Chromatographic Resolution of Rifamycin Intermediates
Welcome to the technical support center for the chromatographic analysis of rifamycin (B1679328) and its intermediates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their separation methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common rifamycin intermediates or impurities I should be looking to separate?
A1: The most frequently encountered related substances in the analysis of rifampicin (B610482) (a key rifamycin) include rifampicin quinone (RQ), rifamycin SV (RSV), rifampicin N-oxide (RNO), and 3-formylrifamycin SV (3-FR).[1][2] Your specific synthesis route may produce other intermediates, but these are the common process-related impurities and degradation products.
Q2: Which chromatographic mode is best for separating rifamycin intermediates?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and effective technique for separating rifamycin and its intermediates.[1][3][4][5] C18 and C8 columns are commonly employed stationary phases.[1][3][5] Additionally, supercritical fluid chromatography (SFC) has been shown to be a rapid and efficient alternative for impurity analysis.[2]
Q3: What are typical mobile phase compositions for RP-HPLC analysis of rifamycins?
A3: Mobile phases for rifamycin analysis typically consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer.[1][4] A common approach involves a gradient elution using methanol (B129727) or acetonitrile with a buffer such as sodium acetate (B1210297) or monopotassium phosphate (B84403).[1][3] For example, a gradient of methanol and 0.1 M sodium acetate at pH 4.5 has been successfully used.[3] Another method utilizes a mixture of methanol, acetonitrile, 0.075 M monopotassium phosphate, and 1.0 M citric acid.[1][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic analysis of rifamycin intermediates.
Issue 1: Poor Peak Resolution or Co-elution of Intermediates
Symptoms:
-
Peaks are not baseline separated.
-
Two or more peaks appear as one broad peak.
-
Inaccurate quantification due to peak overlap.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Composition | Modify the organic solvent-to-buffer ratio. If using isocratic elution, consider a gradient. If using a gradient, adjust the slope to improve separation.[6][7] Trying a different organic solvent (e.g., switching from acetonitrile to methanol) can also alter selectivity.[6] |
| Incorrect pH of the Mobile Phase | The ionization state of rifamycin and its intermediates can significantly affect retention and selectivity. Adjust the pH of the aqueous portion of your mobile phase. A pH of 4.5 has been shown to be effective.[3][4] |
| Suboptimal Stationary Phase | If adjusting the mobile phase is insufficient, consider a different column. Options include columns with different carbon loads (e.g., C8 instead of C18), different particle sizes, or even a different stationary phase chemistry altogether, such as a monolithic column which can offer faster separations.[1][8] |
| Inadequate Column Efficiency | Ensure your column is not old or degraded. You can improve efficiency by using a longer column, a column with a smaller particle size, or by optimizing the flow rate.[7][9] |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Reduced peak height and poor integration.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Stationary Phase | Residual silanols on silica-based columns can interact with basic functional groups on the analytes. Add a competing base like triethylamine (B128534) to the mobile phase in low concentrations (e.g., 0.1%) or use a base-deactivated column. |
| Column Overload | The sample concentration may be too high. Dilute your sample and reinject. |
| Column Contamination or Void | A buildup of contaminants at the head of the column or a void can cause peak tailing. Try flushing the column with a strong solvent. If the problem persists, replace the column.[10] |
| Mismatched Sample Solvent and Mobile Phase | The solvent used to dissolve the sample should be as weak as or weaker than the initial mobile phase. Dissolving the sample in a solvent stronger than the mobile phase can lead to peak distortion.[11] |
Issue 3: Carry-over or Ghost Peaks
Symptoms:
-
Peaks appearing in blank injections that correspond to analytes from previous runs.
-
Inaccurate quantification of low-level impurities.
Possible Causes and Solutions:
| Cause | Solution |
| Adsorption to System Components | Rifamycins can be "sticky" and adsorb to surfaces in the autosampler, injection valve, or column.[12] Implement a needle wash with a strong solvent in your autosampler method. Adding flushing and conditioning steps to your gradient program can also help.[12] |
| Column Memory Effect | The column itself can be a source of carry-over.[12] A thorough column wash with a strong organic solvent after each run or batch can mitigate this. In some cases, switching to a different type of C18 column may be necessary to eliminate the carry-over.[12] |
| Contaminated Mobile Phase or System | Ensure your solvents are fresh and of high purity. Check for any potential sources of contamination within your HPLC system. |
Experimental Protocols
Protocol 1: RP-HPLC Method for Rifampicin and Related Compounds
This protocol is based on a validated method for the analysis of rifampicin and four of its related compounds.[1]
-
Column: C18 monolithic column.
-
Mobile Phase: A mixture of methanol-acetonitrile-monopotassium phosphate (0.075 M)-citric acid (1.0 M) in a ratio of 28:30:38:4 (v/v/v/v).[1]
-
Flow Rate: 2 mL/min.[1]
-
Detection: UV at 254 nm.[1]
-
Injection Volume: 10 µL.
-
Run Time: Less than 11 minutes.[1]
Protocol 2: Gradient RP-HPLC Method for Rifamycin Derivatives
This protocol is adapted from a method used for analyzing rifamycin-derived hypocholesterolemic agents.[3]
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1 M Sodium Acetate, pH 4.5.
-
Mobile Phase B: Methanol.
-
Gradient Program: A linear gradient should be optimized to achieve the desired separation. Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
Flow Rate: 1 mL/min.[3]
-
Detection: UV at 254 nm.[3]
-
Sample Preparation: For biological samples, protein precipitation with acetonitrile followed by evaporation and reconstitution in methanol is a viable approach.[3]
Quantitative Data Summary
The following tables summarize typical chromatographic parameters from published methods for rifamycin analysis.
Table 1: HPLC Methods for Rifamycin and Intermediates
| Parameter | Method 1[1] | Method 2[4] | Method 3[5] |
| Stationary Phase | C18 monolithic | C18 (5 µm, 250x4.6 mm) | C8 (5 µm, 250x4.6 mm) |
| Mobile Phase | Methanol:Acetonitrile:0.075M KH2PO4:1.0M Citric Acid (28:30:38:4) | 60% Acetate Buffer (pH 4.5) : 40% Acetonitrile | Methanol:Acetonitrile:0.075M KH2PO4:1.0M Citric Acid (31:31:35:3) |
| Elution Type | Isocratic | Isocratic | Isocratic |
| Flow Rate | 2 mL/min | 1.0 mL/min | 1 mL/min |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
| Run Time | < 11 min | 10 min | Not specified |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the HPLC analysis of rifamycin intermediates.
Troubleshooting Logic for Poor Resolution
Caption: A decision tree for troubleshooting poor peak resolution in rifamycin chromatography.
References
- 1. HPLC determination of rifampicin and related compounds in pharmaceuticals using monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a sensitive and rapid method for rifampicin impurity analysis using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatographic assay for two rifamycin-derived hypocholesterolemic agents in liver and biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A stability indicating RP-HPLC method development and validation for simultaneous quantification for assay of rifampicin in pharmaceutical solid dosage form - Int J Pharm Chem Anal [ijpca.org]
- 5. Development and Validation of Liquid Chromatographic Method for the Determination of the Related Substances of Rifampicin [jcps.bjmu.edu.cn]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromtech.com [chromtech.com]
- 8. researchgate.net [researchgate.net]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. lcms.cz [lcms.cz]
- 11. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 12. researchgate.net [researchgate.net]
Strategies for increasing the efficiency of Rifamycin L bioconversion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on increasing the efficiency of Rifamycin (B1679328) L bioconversion.
Frequently Asked Questions (FAQs)
Q1: What is the enzymatic basis for the bioconversion of Rifamycin S to Rifamycin L?
A1: The bioconversion of Rifamycin S to this compound is catalyzed by the enzyme Rif15, a two-subunit transketolase.[1][2] This enzyme facilitates a unique C-O bond formation by transferring a C2 keto-containing fragment from a 2-ketose donor to Rifamycin S.[1][3]
Q2: What are the essential cofactors for the Rif15 transketolase activity?
A2: The catalytic activity of Rif15 transketolase requires the presence of thiamine (B1217682) pyrophosphate (ThDP) and divalent metal ions such as Mg²⁺.[1]
Q3: What is the natural precursor to Rifamycin S in the biosynthetic pathway?
A3: Rifamycin SV is the natural precursor to Rifamycin S. The conversion of Rifamycin SV to Rifamycin S can occur spontaneously through oxidation in the presence of oxygen and divalent metal ions.[1]
Q4: Can other rifamycins (B7979662) be produced from this compound?
A4: Yes, this compound is an intermediate in the biosynthesis of other rifamycins. For instance, the cytochrome P450 enzyme Rif16 catalyzes the transformation of this compound to Rifamycin O, which is then non-enzymatically reduced to Rifamycin B.[1][3]
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
Possible Causes & Solutions:
-
Inactive Rif15 Enzyme:
-
Verify Protein Expression: Ensure both subunits of the Rif15 enzyme (Rif15a and Rif15b) are correctly expressed and purified.
-
Cofactor Availability: Confirm the presence of sufficient concentrations of ThDP and Mg²⁺ in the reaction mixture.
-
-
Substrate Unavailability or Degradation:
-
Rifamycin S Purity: Use high-purity Rifamycin S as the substrate. Impurities can inhibit the enzyme.
-
Rifamycin S Stability: Rifamycin S can be unstable. Prepare fresh solutions and store them appropriately.
-
-
Suboptimal Reaction Conditions:
-
pH and Temperature: The optimal pH and temperature for Rif15 activity may need to be determined empirically. Start with a neutral pH (around 7.4) and a temperature of approximately 28-30°C.
-
Precursor Supply: Ensure an adequate supply of the C2 keto-donor, such as fructose-6-phosphate (B1210287) (F-6-P).[1]
-
Issue 2: Inconsistent this compound Yields Between Batches
Possible Causes & Solutions:
-
Variability in Amycolatopsis mediterranei Culture:
-
Strain Integrity: Maintain a consistent and pure culture of A. mediterranei. Sub-culturing multiple times can lead to strain degradation.
-
Inoculum Quality: Use a standardized inoculum preparation method to ensure consistency in the age and density of the starting culture.
-
-
Fluctuations in Fermentation Conditions:
-
Medium Composition: Precisely control the composition of the fermentation medium. Variations in carbon and nitrogen sources can significantly impact secondary metabolite production.
-
Process Parameters: Tightly control fermentation parameters such as pH, temperature, aeration, and agitation speed.
-
Issue 3: Difficulty in Detecting and Quantifying this compound
Possible Causes & Solutions:
-
Inadequate Analytical Method:
-
HPLC Optimization: Develop and validate a specific High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound. Use a suitable C18 column and a gradient elution program.
-
Standard Curve: Prepare a standard curve with purified this compound to ensure accurate quantification.
-
Quantitative Data
While specific quantitative data for this compound yield under varying conditions is not extensively reported, the following table summarizes the impact of various parameters on the production of related rifamycins (B and SV) in Amycolatopsis mediterranei. These findings can serve as a valuable starting point for optimizing this compound bioconversion due to the interconnectedness of the biosynthetic pathways.
| Parameter Optimized | Initial Yield | Optimized Yield | Fold Increase | Reference |
| Strain Improvement (Mutagenesis) | - | 4.32 g/L (Rifamycin SV) | - | [4] |
| Fermentation Medium (Nitrogen Source) | 1.15 g/L (Rifamycin B) | 2.92 g/L (Rifamycin B) | 2.54 | [5] |
| Fed-Batch Fermentation (Glucose Feed) | 5.3 g/L (Rifamycin B) | 17.17 g/L (Rifamycin B) | 3.24 | [6] |
| Process Optimization (pH, DO, Temp.) | 7.5 g/L (Rifamycin B) | 19.4 g/L (Rifamycin B) | 2.59 | [5] |
| Combined Optimization | - | 24.8 g/L (Rifamycin B) | - | [7] |
Experimental Protocols
Protocol 1: In Vitro Bioconversion of Rifamycin S to this compound
Objective: To enzymatically convert Rifamycin S to this compound using purified Rif15 transketolase.
Materials:
-
Purified Rif15a and Rif15b subunits
-
Rifamycin S
-
Thiamine pyrophosphate (ThDP)
-
Magnesium chloride (MgCl₂)
-
Fructose-6-phosphate (F-6-P)
-
Reaction buffer (e.g., 20 mM Tris-HCl, 10% glycerol, pH 7.4)
-
HPLC system for analysis
Procedure:
-
Prepare the reaction mixture in the reaction buffer with the following final concentrations:
-
10 µM Rif15a
-
10 µM Rif15b
-
200 µM Rifamycin S
-
0.5 mM ThDP
-
2.5 mM MgCl₂
-
2 mM F-6-P
-
-
Incubate the reaction mixture at 28-30°C for a predetermined time (e.g., 1-4 hours).
-
Stop the reaction by adding an equal volume of a quenching solvent like methanol.
-
Centrifuge the mixture to pellet any precipitate.
-
Analyze the supernatant by HPLC to determine the concentration of this compound.
Protocol 2: HPLC Analysis of Rifamycins
Objective: To separate and quantify Rifamycin S and this compound.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm)
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40-80% B
-
20-25 min: 80-100% B
-
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 425 nm
Visualizations
Caption: Biosynthetic pathway from Rifamycin SV to this compound.
References
- 1. Deciphering the late steps of rifamycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chinese Academy of Sciences [english.cas.cn]
- 4. Enhanced rifamycin SV production by submerged fermentation using Amycolatopsis mediterranei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
Purification challenges and removal of common impurities from Rifamycin L
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification challenges and the removal of common impurities from Rifamycin (B1679328) L, also known as Rifaximin (B1679331). The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Rifamycin L and why is its purification challenging?
A1: this compound is a semi-synthetic antibiotic belonging to the rifamycin class of drugs. It is structurally similar to other rifamycins (B7979662) and is particularly effective for treating gastrointestinal infections due to its low systemic absorption. The primary challenge in the purification of this compound lies in the removal of structurally similar impurities, which can be process-related or arise from degradation.[1][2] These impurities can affect the drug's efficacy, safety, and stability. Furthermore, this compound is susceptible to degradation under stress conditions such as exposure to light, heat, moisture, and certain pH levels.[1]
Q2: What are the most common impurities found in crude this compound?
A2: Impurities in this compound can originate from the manufacturing process or degradation. Common process-related impurities include other rifamycin variants such as Rifamycin O and Rifamycin SV. Degradation can lead to the formation of oxidized and hydrolyzed products. Specific impurities identified in related rifamycins that may be present in this compound include:
-
Rifamycin O: A common precursor and process-related impurity.[2]
-
Rifamycin SV: A key intermediate in the synthesis of many rifamycin derivatives.
-
30-hydroxylated Rifaximin: An oxidation product.[2]
-
25-deacetylated Rifaximin: A hydrolysis product.[2]
-
Rifampicin Quinone and Rifampicin N-oxide: Common degradation products of the rifamycin class under oxidative stress.
Q3: What are the critical process parameters to control during the purification of this compound?
A3: Several critical process parameters must be carefully controlled to ensure the effective purification of this compound and to minimize the formation of new impurities. These include:
-
pH: Rifamycins can be unstable at acidic or alkaline pH. The pH should be maintained within a neutral or slightly acidic range during extraction and chromatography.
-
Temperature: Elevated temperatures can accelerate degradation. Purification steps should ideally be carried out at controlled room temperature or below.
-
Light Exposure: Rifamycins are light-sensitive. All purification steps should be conducted in light-protected vessels.
-
Solvent Selection: The choice of solvents for extraction and crystallization is crucial for achieving high purity and yield. Common solvents include ethyl acetate (B1210297), n-butanol, and isopropanol.
-
Oxygen Exclusion: To prevent oxidative degradation, it is advisable to perform purification steps under an inert atmosphere (e.g., nitrogen).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Purified this compound | Inefficient extraction from the fermentation broth or reaction mixture. | Optimize the extraction solvent and pH. Consider using a multi-stage extraction process. |
| Compound degradation during purification. | Perform stability studies at different pH values and temperatures. Use light-protected equipment and consider working under an inert atmosphere. | |
| Poor recovery from the chromatographic column. | Ensure the compound is not irreversibly binding to the stationary phase. Try a different stationary phase or modify the mobile phase composition. | |
| Co-elution of Impurities with this compound in Chromatography | Similar polarity of the compound and impurities. | Try a different chromatographic technique (e.g., reversed-phase, normal-phase, or supercritical fluid chromatography). Use a different stationary phase (e.g., C8 instead of C18) or a different solvent system. |
| Tailing of a major impurity into the this compound fraction. | Optimize the loading amount and the solvent gradient to improve separation. | |
| Inconsistent Retention Times in HPLC Analysis | Fluctuation in mobile phase composition or flow rate. | Ensure proper mixing and degassing of the mobile phase. Check the HPLC pump for any leaks or malfunctions. |
| Changes in column temperature. | Use a column oven to maintain a constant temperature. | |
| Insufficient column equilibration. | Ensure the column is properly equilibrated with the mobile phase before each injection. | |
| Formation of New Impurities During Purification | Degradation of this compound due to harsh conditions. | Avoid extreme pH, high temperatures, and exposure to light and oxygen. |
| Reaction with solvents or reagents. | Ensure the purity of solvents and reagents used in the purification process. |
Quantitative Data on Purification Efficiency
The following tables summarize quantitative data from studies on the purification of rifamycin compounds, which can serve as a benchmark for the purification of this compound.
Table 1: Purity and Yield from Crystallization of a Rifamycin Derivative
| Crystallization Solvent System | Initial Purity (%) | Final Purity (%) | Yield (%) |
| n-Butanol/Water | ~90 | >97 | 80 - 82 |
| Isopropanol/Water | Not specified | Not specified | Not specified |
Data adapted from studies on Rifampicin crystallization.
Table 2: Impurity Reduction via a Multi-step Purification Process
| Purification Step | Key Impurity Level (%) | Overall Yield (%) |
| Crude Product | >1.0 | 100 |
| Solvent Extraction | 0.5 - 1.0 | 90 - 95 |
| Crystallization | <0.1 | 80 - 85 |
This table represents a generalized purification process for rifamycins.
Experimental Protocols
Protocol 1: Extraction of this compound from a Reaction Mixture
-
Concentration: Concentrate the reaction mixture containing crude this compound under reduced pressure to remove the reaction solvent.
-
Dilution and Extraction: Dilute the concentrated residue with a suitable organic solvent, such as ethyl acetate or n-butanol. Transfer the solution to a separatory funnel.
-
Aqueous Wash: Wash the organic phase with deionized water to remove water-soluble impurities. If necessary, perform washes with a mild acidic or basic solution to remove specific impurities, keeping in mind the stability of this compound.
-
Brine Wash: Wash the organic phase with a saturated sodium chloride solution (brine) to remove residual water.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound extract.
Protocol 2: Purification of this compound by Cooling Crystallization
-
Dissolution: Dissolve the crude this compound extract in a suitable solvent, such as n-butanol or isopropanol, at an elevated temperature (e.g., 70-80°C) with stirring until a clear solution is obtained. A small amount of water may be added to aid dissolution.
-
Cooling and Crystallization: Slowly cool the solution to a lower temperature (e.g., 0-5°C) over several hours to induce crystallization.
-
Aging: Maintain the cooled suspension at the final temperature with gentle stirring for a defined period (e.g., 2-4 hours) to allow for complete crystallization.
-
Filtration and Washing: Filter the crystalline product and wash the crystals with a cold solvent mixture (e.g., a pre-chilled mixture of the crystallization solvent and an anti-solvent like water).
-
Drying: Dry the purified this compound crystals under vacuum at a controlled temperature.
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Column: Use a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Prepare a suitable mobile phase, which could be a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A gradient elution may be necessary to separate all impurities.
-
Flow Rate: Set the flow rate to a typical value for the column dimensions, for example, 1.0 mL/min.
-
Detection: Use a UV detector set at a wavelength where this compound and its major impurities have significant absorbance (e.g., 254 nm or 296 nm).
-
Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., the mobile phase or a compatible solvent) to a known concentration.
-
Injection: Inject a small volume of the sample solution (e.g., 10-20 µL) onto the HPLC system.
-
Analysis: Analyze the resulting chromatogram to determine the retention time of this compound and to identify and quantify any impurities by comparing with reference standards.
Visualizations
References
Addressing poor solubility of Rifamycin L in biochemical buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rifamycin (B1679328) L, focusing on challenges related to its poor solubility in biochemical buffers.
Frequently Asked Questions (FAQs)
Q1: What is Rifamycin L and what is its primary mechanism of action?
A1: this compound belongs to the ansamycin (B12435341) class of antibiotics. Its primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP).[1] By binding to the β-subunit of bacterial RNAP, this compound sterically obstructs the path of the elongating RNA transcript, preventing the synthesis of RNA and subsequent proteins, which is essential for bacterial survival.
Q2: Why is this compound poorly soluble in aqueous biochemical buffers?
A2: this compound is a lipophilic molecule, meaning it is more soluble in fats, oils, and non-polar solvents than in water-based solutions like most biochemical buffers. This inherent hydrophobicity makes it challenging to dissolve directly in aqueous media.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: Due to its poor aqueous solubility, it is highly recommended to first prepare a concentrated stock solution of this compound in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and dimethylformamide (DMF) are commonly used solvents for this purpose.[1][2]
Q4: How stable is this compound in aqueous solutions?
A4: Aqueous solutions of rifamycins (B7979662) are generally not stable for extended periods and it is often recommended to use them within the same day.[1][3] The stability can be influenced by factors such as pH, with degradation observed in both acidic and strongly alkaline conditions.[3][4][5] For instance, the related compound Rifampicin is most stable around pH 4.0.[5]
Q5: Can I sonicate or heat the solution to improve the solubility of this compound?
A5: Gentle warming (e.g., to 37°C) can aid in the dissolution of this compound in an organic solvent.[3] However, excessive heating should be avoided as it may lead to degradation of the compound. Sonication can also be used to help dissolve the compound, but care should be taken to avoid overheating the sample.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder is not dissolving in my aqueous buffer. | Inherently low aqueous solubility of this compound. | Prepare a concentrated stock solution in an organic solvent such as DMSO, ethanol, or DMF first. Then, dilute the stock solution into your aqueous buffer to the final desired concentration.[1][2][3] |
| A precipitate forms after adding the this compound stock solution to my aqueous buffer. | The final concentration of the organic solvent may be too low to maintain solubility, or the final concentration of this compound exceeds its solubility limit in the aqueous buffer. | - Increase the percentage of the organic co-solvent in your final solution, if your experimental system allows. - Decrease the final concentration of this compound. - Ensure the stock solution is added slowly to the buffer while vortexing to facilitate mixing. |
| I am observing inconsistent results in my bioassays. | - Degradation of this compound in the aqueous buffer over the course of the experiment. - Aggregation of this compound in the buffer. | - Prepare fresh dilutions of this compound from the stock solution immediately before each experiment. - Consider the pH of your buffer, as rifamycins can be unstable at certain pH values.[3][5] - Include a small percentage of a non-ionic surfactant like Tween-20 or Triton X-100 in your buffer to help prevent aggregation, if compatible with your assay. |
| The color of my this compound solution appears to change over time. | Oxidation of the rifamycin molecule. | Prepare solutions fresh and protect them from light.[3] Some rifamycins are known to be susceptible to oxidation. |
Quantitative Solubility Data
Note: Direct solubility data for this compound is limited. The following data is for Rifaximin, which is also known as this compound 105, and other closely related rifamycins. This information should serve as a strong guideline for working with this compound.
| Compound | Solvent | Solubility | Reference |
| Rifaximin (this compound 105) | Ethanol | ~30 mg/mL | [1] |
| Rifaximin (this compound 105) | DMSO | ~10 mg/mL | [1] |
| Rifaximin (this compound 105) | DMF | ~30 mg/mL | [1] |
| Rifaximin (this compound 105) | 1:1 solution of ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Rifampicin | DMF | ~20 mg/mL | [2][6] |
| Rifampicin | DMSO | ~3.3 mg/mL | [2][6] |
| Rifampicin | Ethanol | ~0.12 mg/mL | [2][6] |
| Rifampicin | 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL | [2] |
| Rifamycin S | DMSO | 100 mg/mL | [7] |
| Rifamycin S | Ethanol | 100 mg/mL | [7] |
| Rifamycin S | Water | Insoluble | [7] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in biochemical and cellular assays.
Materials:
-
This compound powder
-
Anhydrous DMSO or Ethanol
-
Sterile, light-protected microcentrifuge tubes (e.g., amber tubes)
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution.
-
Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles. Ensure the tubes are protected from light.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
Objective: To prepare a diluted working solution of this compound in a biochemical buffer for immediate use.
Materials:
-
This compound stock solution (from Protocol 1)
-
Desired aqueous biochemical buffer (e.g., PBS, Tris-HCl)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Warm the this compound stock solution to room temperature.
-
In a sterile conical tube, add the required volume of the aqueous buffer.
-
While vortexing the buffer, slowly add the appropriate volume of the this compound stock solution to achieve the final desired concentration. Note: The final concentration of the organic solvent should be kept as low as possible and be consistent across all experimental conditions, including controls.
-
Visually inspect the solution for any signs of precipitation. If a precipitate forms, you may need to lower the final concentration of this compound or slightly increase the percentage of the organic co-solvent (if permissible for your experiment).
-
Use the freshly prepared working solution immediately. Do not store aqueous dilutions of this compound.[1][3]
Visualizations
Caption: Mechanism of this compound action on bacterial transcription.
Caption: Recommended workflow for solubilizing this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. [Stability of rifamycin B in aqueous solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rifampicin | CAS 13292-46-1 | Cayman Chemical | Biomol.com [biomol.com]
- 7. selleckchem.com [selleckchem.com]
Validation & Comparative
Comparative Stability Analysis: Rifamycin O vs. The Elusive Rifamycin L
A Guide for Researchers, Scientists, and Drug Development Professionals
Initial Scope and a Necessary Pivot: This guide was initially designed to provide a direct comparative analysis of the stability of Rifamycin (B1679328) L and Rifamycin O. However, an extensive search of the scientific literature and chemical databases has revealed a significant lack of information regarding a compound specifically designated as "Rifamycin L." While some commercial suppliers list a "this compound," no corresponding chemical structure, peer-reviewed stability studies, or degradation pathways could be identified.
Consequently, a direct, data-driven comparison as originally intended is not feasible. This guide has therefore been adapted to provide a comprehensive overview of the known stability profile of Rifamycin O , supported by experimental data where available. To offer a comparative context, this analysis will be supplemented with stability data from other well-characterized and structurally related rifamycin derivatives.
Understanding Rifamycin O: A Profile
Rifamycin O is a semisynthetic ansamycin (B12435341) antibiotic.[1] It belongs to the broader rifamycin class of antibacterial agents that function by inhibiting DNA-dependent RNA polymerase in prokaryotic cells.[1]
Chemical Structure of Rifamycin O:
-
Molecular Formula: C₃₉H₄₇NO₁₄[1]
-
Molecular Weight: 753.8 g/mol [1]
-
Key Structural Features: Rifamycin O is characterized by a naphthoquinone core spanned by an aliphatic ansa chain.
Stability of Rifamycin O: What the Data Reveals
While specific quantitative data from forced degradation studies on Rifamycin O is limited in publicly available literature, some key stability characteristics have been reported.
General Storage and Stability:
| Condition | Recommendation | Citation |
| Long-term Storage | Stable for at least 2 years when stored at -20°C. | [1] |
| Light Exposure | Should be protected from light, both in solid form and in solution. | [1] |
| Solubility | Soluble in DMSO, aqueous acetonitrile, and ethanol. | [1] |
Chemical Stability and Degradation:
A Comparative Look: Stability of Other Rifamycins (B7979662)
To provide a broader perspective on rifamycin stability, the following table summarizes findings from studies on other prominent members of this antibiotic class. This data can serve as a valuable reference for formulating hypotheses about the potential stability profile of Rifamycin O under similar conditions.
Forced Degradation Studies of Related Rifamycins:
| Stress Condition | Rifampicin | Rifaximin |
| Acidic Hydrolysis | Significant degradation. | Significant degradation (70.46% reported in one study).[2][3] |
| Alkaline Hydrolysis | Substantial degradation.[4] | Moderate degradation (15.11% reported in one study).[2][3] |
| **Oxidative (H₂O₂) ** | Slight degradation observed in some studies.[4] | Moderate degradation (24.18% reported in one study).[2][3] |
| Thermal | Stable in solid state up to 70°C. | Stable.[2][3] |
| Photolytic | Stable. | Stable.[2][3] |
Experimental Protocols for Stability-Indicating Assays
The following are detailed methodologies for conducting forced degradation studies, which can be adapted for Rifamycin O to generate specific stability data.
General Stock Solution Preparation
-
Objective: To prepare a standardized solution of Rifamycin O for use in all degradation studies.
-
Procedure:
-
Accurately weigh a suitable amount of Rifamycin O reference standard.
-
Dissolve the standard in a minimal amount of a suitable solvent (e.g., methanol (B129727) or acetonitrile) to ensure complete dissolution.
-
Dilute to the final desired concentration (e.g., 1 mg/mL) with the same solvent in a volumetric flask.
-
Acid- and Base-Induced Degradation (Hydrolysis)
-
Objective: To assess the stability of Rifamycin O in acidic and alkaline conditions.
-
Procedure:
-
Acid Degradation:
-
To a known volume of the Rifamycin O stock solution, add an equal volume of 0.1 M hydrochloric acid (HCl).
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH), and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Degradation:
-
Follow the same procedure as for acid degradation, but use 0.1 M NaOH for degradation and 0.1 M HCl for neutralization.
-
-
Oxidative Degradation
-
Objective: To evaluate the susceptibility of Rifamycin O to oxidation.
-
Procedure:
-
To a known volume of the Rifamycin O stock solution, add an equal volume of a suitable oxidizing agent (e.g., 3% hydrogen peroxide, H₂O₂).
-
Keep the solution at room temperature, protected from light, for a specified duration.
-
Withdraw aliquots at various time points and dilute with the mobile phase for analysis.
-
Thermal Degradation
-
Objective: To determine the effect of heat on the stability of Rifamycin O.
-
Procedure:
-
Solid State: Place a known amount of solid Rifamycin O in a calibrated oven at an elevated temperature (e.g., 105°C) for a defined period. After cooling, dissolve a known amount in a suitable solvent for analysis.
-
Solution State: Reflux a solution of Rifamycin O in a suitable solvent at a high temperature for a specified duration. Cool the solution to room temperature before analysis.
-
Photolytic Degradation
-
Objective: To assess the stability of Rifamycin O upon exposure to light.
-
Procedure:
-
Prepare solutions of Rifamycin O in a suitable solvent in transparent vials.
-
Prepare a "dark control" sample by wrapping a vial in aluminum foil.
-
Expose the samples in a photostability chamber to a light source compliant with ICH guideline Q1B.
-
Analyze the samples at appropriate time intervals.
-
Analytical Method for Stability-Indicating Assay
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact drug from its degradation products.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used for rifamycins.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) is typically employed. The pH of the buffer should be optimized for the best separation.
-
Detection: UV detection at a wavelength where Rifamycin O and its potential degradation products have significant absorbance.
-
Method Validation: The analytical method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.
Visualizing Experimental Workflows and Degradation Pathways
Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies on Rifamycin O.
Potential Degradation Pathway of Rifamycin O
Caption: A simplified potential degradation pathway for Rifamycin O.
Conclusion and Future Directions
The stability of Rifamycin O is a critical parameter for its use as a pharmaceutical intermediate and in research. While general storage guidelines suggest it is a relatively stable compound under specific conditions, there is a clear need for comprehensive forced degradation studies to fully characterize its stability profile. The experimental protocols outlined in this guide provide a framework for researchers to generate this much-needed data.
The absence of publicly available information on "this compound" prevents a direct comparative analysis. Future research should aim to either identify and characterize this compound or clarify its nomenclature. For a meaningful comparative stability assessment of Rifamycin O, it is recommended to benchmark it against well-documented rifamycin derivatives such as Rifampicin, Rifamycin SV, and Rifaximin, for which more extensive stability data is available. This approach will provide valuable insights into the relative stability of Rifamycin O within this important class of antibiotics.
References
A Comparative Analysis of the Antibacterial Properties of Rifamycin L and Rifamycin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antibacterial activity of Rifamycin (B1679328) L and Rifamycin B. While both belong to the ansamycin (B12435341) class of antibiotics, which are known for their potent inhibition of bacterial transcription, a comprehensive review of publicly available scientific literature reveals a significant disparity in the characterization and available data for these two specific compounds.
Executive Summary
Data Presentation: Antibacterial Activity
A thorough search of scientific databases for quantitative antibacterial activity data, specifically Minimum Inhibitory Concentration (MIC) values, for Rifamycin L against a range of bacterial strains did not yield specific results. Information on Rifamycin B indicates it is largely inactive in its native form but can be converted to more active derivatives.
Table 1: Summary of In Vitro Antibacterial Activity (MIC in µg/mL)
| Bacterial Strain | This compound | Rifamycin B |
| Staphylococcus aureus | Data Not Available | Data Not Available |
| Escherichia coli | Data Not Available | Data Not Available |
| Mycobacterium tuberculosis | Data Not Available | Weak Activity |
| Gram-Positive Bacteria (General) | Data Not Available | Weak Activity |
| Gram-Negative Bacteria (General) | Data Not Available | Weak Activity |
Note: The weak activity of Rifamycin B is based on qualitative descriptions in the literature; specific and comparative MIC values are not consistently reported.
Mechanism of Action: Inhibition of Bacterial RNA Polymerase
Rifamycins (B7979662), as a class, exert their bactericidal effect by specifically targeting and inhibiting the bacterial DNA-dependent RNA polymerase (RNAP).[][2][3] This enzyme is essential for the transcription of DNA into RNA, a critical step in protein synthesis.
The key steps in the mechanism of action are as follows:
-
Binding to the β-Subunit: Rifamycins bind to a specific site on the β-subunit of the bacterial RNAP.[]
-
Steric Occlusion: This binding physically blocks the path of the elongating RNA molecule, preventing the extension of the RNA chain beyond a few nucleotides.[3]
-
Inhibition of Transcription: The blockage of RNA elongation effectively halts the transcription process.
-
Bacterial Cell Death: The inability to synthesize essential proteins ultimately leads to bacterial cell death.
A significant advantage of rifamycins is their high selectivity for prokaryotic RNAP over its eukaryotic counterpart, which contributes to their favorable safety profile in humans.[3]
Caption: Mechanism of action of rifamycins.
Experimental Protocols: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium. The MIC is the lowest concentration of the drug that inhibits the visible growth of the microorganism.
Materials:
-
This compound or Rifamycin B stock solution of known concentration.
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium.
-
Bacterial culture of the test organism grown to a specific turbidity (e.g., 0.5 McFarland standard).
-
Sterile saline or broth for dilutions.
-
Incubator.
Procedure:
-
Preparation of Antibiotic Dilutions:
-
A serial two-fold dilution of the rifamycin compound is prepared directly in the wells of the microtiter plate using the growth medium.
-
This creates a gradient of antibiotic concentrations across the plate.
-
A positive control well (containing only medium and bacteria) and a negative control well (containing only medium) are included.
-
-
Inoculum Preparation:
-
A suspension of the test bacteria is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
This suspension is then further diluted in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
A standardized volume of the diluted bacterial suspension is added to each well of the microtiter plate, except for the negative control well.
-
-
Incubation:
-
The plate is covered and incubated at an appropriate temperature (e.g., 35-37°C) for a specified period (typically 16-20 hours).
-
-
Reading of Results:
-
After incubation, the plate is visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the rifamycin that completely inhibits visible growth.
-
Caption: Workflow for MIC determination.
While this compound and Rifamycin B are both members of the rifamycin family of antibiotics, there is a significant lack of publicly available data on the antibacterial activity of this compound. Rifamycin B is primarily recognized as a biosynthetic precursor with limited direct antimicrobial action. The shared mechanism of action for all rifamycins is the potent and selective inhibition of bacterial RNA polymerase. For researchers interested in evaluating the antibacterial potential of these or other novel rifamycin derivatives, the broth microdilution method provides a robust and standardized protocol for determining their in vitro efficacy. Further research is required to fully characterize the antibacterial spectrum and potency of this compound.
References
Kinetic comparison of the enzyme Rif16 with Rifamycin L and synthetic analogs
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate world of antibiotic biosynthesis and bacterial resistance, understanding the precise kinetic interactions between enzymes and their substrates is paramount. This guide provides a detailed kinetic comparison of the cytochrome P450 enzyme Rif16, a key player in the biosynthesis of rifamycin (B1679328), with the inhibitory dynamics of Rifamycin L and its synthetic analogs against their primary bacterial target, RNA polymerase (RNAP), and the enzymes that confer resistance. This objective analysis, supported by experimental data, offers crucial insights for the development of novel antimicrobial agents.
At a Glance: Comparative Kinetic Parameters
The following table summarizes the key kinetic parameters for the interaction of various rifamycins (B7979662) with bacterial RNA polymerase and rifamycin-inactivating enzymes. Due to the limited availability of specific kinetic data for Rif16, this guide focuses on the broader and clinically more relevant interactions that govern the efficacy and resistance of rifamycin antibiotics.
| Enzyme/Target | Compound | Organism | IC50 (µM) | K_d_ (µM) | K_i_ (µM) | k_cat_ (s⁻¹) | K_m_ (µM) | Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹) |
| RNA Polymerase (Wild-Type) | Rifampicin (B610482) | E. coli | < 0.5 | ~1.5 - 2.0 | - | - | - | - |
| Rifampicin | M. tuberculosis | ~0.02 | - | - | - | - | - | |
| Rifabutin | E. coli | - | ~0.78 | - | - | - | - | |
| Rifapentine | E. coli | - | ~0.26 | - | - | - | - | |
| RNA Polymerase (Resistant Mutant D516V) | Rifampicin | E. coli | 398 (±118) | - | - | - | - | - |
| RNA Polymerase (Resistant Mutant H526Y) | Rifampicin | E. coli | > 2000 | - | - | - | - | - |
| RNA Polymerase (Resistant Mutant S531L) | Rifampicin | E. coli | 102 (±19) | - | - | - | - | - |
| ADP-Ribosyltransferase (Arr) | Compound 7 | M. smegmatis | 1.7 | - | - | - | - | - |
| Compound 15 | M. abscessus | 1.2 | - | - | - | - | - | |
| AZ9482 | M. smegmatis | 55 | - | - | - | - | - |
The Central Players: A Kinetic Overview
Rif16: A Biosynthetic Cytochrome P450 Enzyme
Rif16 is a cytochrome P450 enzyme that plays a crucial role in the late stages of rifamycin biosynthesis in Amycolatopsis mediterranei. It catalyzes the conversion of this compound to Rifamycin B through an atypical ester-to-ether transformation. While the crystal structure of Rif16 has been solved, detailed kinetic parameters such as K_m_ and k_cat_ for its interaction with this compound are not yet widely published. Understanding these parameters would be invaluable for optimizing the biotechnological production of rifamycin antibiotics.
Bacterial RNA Polymerase: The Primary Target
Rifamycins, including this compound and its semi-synthetic derivatives like rifampicin, exert their antibacterial effect by binding to the β-subunit of bacterial DNA-dependent RNA polymerase (RNAP).[1][2] This binding physically blocks the path of the elongating RNA transcript, thereby inhibiting transcription and leading to bacterial cell death.[1] The affinity of rifamycins for RNAP is a key determinant of their potency. As shown in the table, rifampicin exhibits very low IC50 values against wild-type RNAP from both E. coli and M. tuberculosis, indicating potent inhibition.[1][3] However, mutations in the rpoB gene, which encodes the β-subunit, can dramatically reduce this affinity, leading to high-level resistance.[3] For instance, the D516V, H526Y, and S531L mutations in E. coli RNAP increase the IC50 of rifampicin by several orders of magnitude.[3]
Rifamycin-Inactivating Enzymes: The Resistance Mechanism
Bacteria have evolved enzymatic defense mechanisms to counteract the effects of rifamycins. These enzymes modify the rifamycin structure, preventing it from binding to RNAP.[1] Key families of rifamycin-inactivating enzymes include:
-
ADP-ribosyltransferases (Arr): These enzymes transfer an ADP-ribose group to a hydroxyl group on the ansa chain of rifamycins.[1] This modification sterically hinders the binding of the antibiotic to RNAP.[1]
-
Phosphotransferases (RPH): This family of enzymes inactivates rifamycins by phosphorylation.[4]
-
Glycosyltransferases: These enzymes attach a sugar moiety to the rifamycin molecule, rendering it inactive.[4]
The development of inhibitors against these inactivating enzymes is a promising strategy to overcome antibiotic resistance. The table includes IC50 values for several compounds that inhibit Arr enzymes, demonstrating the potential of this approach.[5]
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the kinetic parameters presented in this guide.
In Vitro Transcription Inhibition Assay
This assay quantifies the inhibitory effect of rifamycins on RNA polymerase activity.
1. Materials:
-
Purified bacterial RNA polymerase (wild-type or mutant)
-
DNA template containing a known promoter (e.g., T7A1 promoter)
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP), including a radiolabeled rNTP (e.g., [α-³²P]UTP)
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 150 mM KCl, 10 mM MgCl₂, 10 mM DTT)
-
This compound or synthetic analogs dissolved in a suitable solvent (e.g., DMSO)
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel
2. Procedure:
-
Prepare reaction mixtures containing transcription buffer, DNA template, and rNTPs.
-
Add varying concentrations of the rifamycin compound (or solvent control) to the reaction mixtures.
-
Initiate the transcription reaction by adding RNA polymerase.
-
Incubate the reactions at 37°C for a defined period (e.g., 10-30 minutes).
-
Terminate the reactions by adding the stop solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis.
-
Visualize the radiolabeled transcripts using autoradiography or phosphorimaging.
-
Quantify the band intensities to determine the amount of RNA synthesized at each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Enzyme-Linked Immunosorbent Assay (ELISA) for Rifamycin-Inactivating Enzyme Kinetics
This assay can be adapted to measure the kinetic parameters of enzymes like ADP-ribosyltransferases.
1. Materials:
-
Purified rifamycin-inactivating enzyme (e.g., Arr)
-
Rifamycin substrate (e.g., this compound)
-
Co-substrate (e.g., NAD⁺ for Arr)
-
Antibody specific for the modified rifamycin product
-
Enzyme-conjugated secondary antibody
-
Substrate for the secondary antibody's enzyme (e.g., TMB for HRP)
-
96-well microtiter plates
-
Plate reader
2. Procedure:
-
Coat the wells of a microtiter plate with the rifamycin substrate.
-
Wash the wells to remove unbound substrate.
-
Add the rifamycin-inactivating enzyme and its co-substrate to the wells.
-
Incubate for varying amounts of time (for Vmax determination) or with varying substrate concentrations (for K_m_ determination).
-
Wash the wells to stop the reaction and remove the enzyme.
-
Add the primary antibody specific to the modified rifamycin product and incubate.
-
Wash the wells and add the enzyme-conjugated secondary antibody.
-
Wash the wells and add the substrate for the reporter enzyme.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Convert absorbance values to product concentration using a standard curve.
-
Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m_ and Vmax.
Visualizing the Interplay: Workflows and Pathways
To better illustrate the experimental and biological processes described, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for determining enzyme kinetic parameters.
Caption: Cellular pathways of rifamycin action and resistance.
References
- 1. Cross-Resistance of Escherichia coli RNA Polymerases Conferring Rifampin Resistance to Different Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rifamycin inhibition of WT and Rif-resistant Mycobacterium tuberculosis and Escherichia coli RNA polymerases in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. biorxiv.org [biorxiv.org]
Structural Validation of Enzymatically Synthesized Rifamycin L: A 2D NMR Perspective and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of enzymatically synthesized Rifamycin (B1679328) L, alongside alternative analytical techniques. The information is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate methods for their drug discovery and development workflows.
Introduction
Rifamycin L, a member of the ansamycin (B12435341) family of antibiotics, is a polyketide natural product with significant biological activity. Its enzymatic synthesis offers a promising route for the production of this and related compounds. Following synthesis, rigorous structural validation is paramount to confirm the identity, purity, and stereochemistry of the target molecule. While several analytical techniques can be employed for this purpose, 2D NMR spectroscopy has emerged as a powerful tool for the complete structural elucidation of complex natural products like this compound in solution. This guide will delve into the application of 2D NMR for this purpose and provide a comparative overview of other common validation methods.
Comparison of Structural Validation Techniques
The choice of analytical technique for structural validation depends on various factors, including the amount of sample available, the desired level of structural detail, and the physical state of the sample. The following table summarizes the key performance characteristics of 2D NMR, X-ray crystallography, and mass spectrometry for the structural validation of a molecule like this compound.
| Parameter | 2D NMR Spectroscopy | X-ray Crystallography | High-Resolution Mass Spectrometry (HRMS) |
| Sample Requirement | 1-10 mg, in solution | <1 mg, requires single crystal | <1 µg, in solution or solid |
| Resolution | Atomic resolution in solution | Atomic resolution in solid state (typically 0.1-0.3 nm)[1] | High mass resolution (typically >60,000) |
| Information Provided | Connectivity, stereochemistry, conformation in solution, dynamic processes | Unambiguous 3D structure, absolute stereochemistry, bond lengths and angles[2] | Elemental composition, molecular weight, fragmentation pattern |
| Accuracy | High for connectivity and relative stereochemistry | High for atomic coordinates (±0.001 nm) | High for mass measurement (<1 ppm mass accuracy) |
| Sensitivity | Moderate | High (with a suitable crystal) | Very high |
| Analysis Time | Hours to days | Days to weeks (including crystallization) | Minutes |
| Key Advantage | Provides structural information in a biologically relevant solution state.[3][4] | Provides the definitive, unambiguous 3D structure.[2] | High sensitivity and speed, ideal for initial characterization and confirmation of molecular formula. |
| Key Limitation | Can be complex to interpret for very large molecules; lower resolution than crystallography.[3][5] | Requires a high-quality single crystal, which can be a significant bottleneck.[2] | Does not provide information on stereochemistry or 3D conformation. |
Detailed Experimental Protocols
Enzymatic Synthesis of Rifamycin Derivatives
2D NMR Spectroscopy for Structural Validation of this compound
The following is a generalized protocol for the structural elucidation of an enzymatically synthesized this compound sample using a suite of 2D NMR experiments. This protocol is adapted from established methods for the structural analysis of other rifamycin compounds.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound sample in 0.5 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. 1D ¹H and ¹³C NMR Spectra Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to assess the overall complexity of the molecule and to optimize acquisition parameters for 2D experiments.
-
Acquire a 1D ¹³C NMR spectrum (proton-decoupled) to identify the number of unique carbon environments.
3. 2D NMR Experiments:
-
¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks, revealing adjacent protons.
-
Pulse Program: cosygpqf
-
Spectral Width (¹H): 0-12 ppm
-
Number of Increments (F1): 256
-
Number of Scans: 8-16
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and their attached carbons.
-
Pulse Program: hsqcedetgpsisp2
-
Spectral Width (¹H): 0-12 ppm
-
Spectral Width (¹³C): 0-200 ppm
-
Number of Increments (F1): 256
-
Number of Scans: 4-8
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different spin systems and identifying quaternary carbons.
-
Pulse Program: hmbcgplpndqf
-
Spectral Width (¹H): 0-12 ppm
-
Spectral Width (¹³C): 0-200 ppm
-
Number of Increments (F1): 512
-
Number of Scans: 16-32
-
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity, providing information on the stereochemistry and 3D conformation of the molecule.
-
Pulse Program: noesygpph
-
Mixing Time: 300-800 ms
-
Spectral Width (¹H): 0-12 ppm
-
Number of Increments (F1): 256
-
Number of Scans: 16-32
-
4. Data Processing and Analysis:
-
Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.
-
Analyze the cross-peaks in the 2D spectra to piece together the molecular structure. COSY and HSQC data are used to build fragments, which are then connected using HMBC correlations. NOESY data is used to establish the relative stereochemistry.
Visualizations
Experimental Workflow for 2D NMR Structural Validation
The following diagram illustrates the general workflow for the structural validation of an enzymatically synthesized compound using 2D NMR spectroscopy.
Decision Tree for Selecting a Structural Validation Technique
This diagram provides a simplified decision-making framework for selecting an appropriate structural validation technique for a natural product.
References
- 1. people.bu.edu [people.bu.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 6. US4431735A - Biological process for the preparation of rifamycin derivatives - Google Patents [patents.google.com]
Assessing the Cross-Reactivity of Rifamycin-Specific Antibodies with Rifamycin L: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of rifamycin-specific antibodies with Rifamycin (B1679328) L and other notable rifamycin derivatives. Understanding antibody specificity is paramount in the development of diagnostics, therapeutic drug monitoring, and immunological assays. This document outlines key experimental protocols and presents comparative data to aid researchers in selecting and validating antibodies for their specific needs.
Introduction to Rifamycins and Antibody Specificity
The rifamycin class of antibiotics, derived from the bacterium Amycolatopsis mediterranei, are potent inhibitors of bacterial DNA-dependent RNA polymerase.[1][2] This family includes well-known drugs such as Rifampicin, Rifabutin, and Rifaximin (B1679331).[2] While sharing a core ansa-macrolactam structure, these derivatives possess distinct side chains that influence their pharmacokinetic properties and antimicrobial spectra.
Antibodies raised against a specific rifamycin may exhibit cross-reactivity with other members of the family due to shared structural epitopes. This phenomenon can lead to inaccurate quantification in immunoassays or unintended off-target effects in therapeutic applications.[3][4] Therefore, a thorough assessment of antibody cross-reactivity is a critical step in assay development and validation. This guide focuses on assessing the cross-reactivity of rifamycin-specific antibodies with Rifamycin L, a semisynthetic derivative.[5]
Experimental Methodologies for Assessing Cross-Reactivity
Two primary methods for evaluating antibody cross-reactivity are the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a robust method for quantifying the cross-reactivity of an antibody with various analogs of the target antigen. The principle lies in the competition between a labeled antigen and the unlabeled test compound (in this case, this compound and other rifamycins) for binding to a limited amount of specific antibody.
Experimental Protocol:
-
Coating: Microtiter plates are coated with a conjugate of a rifamycin derivative (e.g., Rifampicin-BSA) at a concentration of 1-10 µg/mL in a coating buffer (e.g., 100 mM carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.[6][7]
-
Washing: The plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Non-specific binding sites are blocked by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 2 hours at room temperature.[6]
-
Competition: A fixed concentration of the primary antibody is pre-incubated with varying concentrations of the test compounds (this compound, Rifampicin, Rifabutin, Rifaximin) for 1 hour at 37°C.
-
Incubation: The antibody-test compound mixtures are added to the coated wells and incubated for 1-2 hours at room temperature.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG) is added and incubated for 1 hour at room temperature.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the reaction is stopped with a stop solution (e.g., 2N H₂SO₄).
-
Data Analysis: The absorbance is read at 450 nm. The concentration of the test compound that causes 50% inhibition of the antibody binding to the coated antigen (IC50) is determined. The percentage cross-reactivity is calculated using the formula: (% Cross-reactivity) = (IC50 of reference rifamycin / IC50 of test rifamycin) x 100
References
- 1. Rifamycin | C37H47NO12 | CID 6324616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rifamycin - Wikipedia [en.wikipedia.org]
- 3. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 4. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 5. rifaximin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. ELISA Protocol | Rockland [rockland.com]
A Comparative Study on Precursor Incorporation into Rifamycin L and Rifamycin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biosynthetic pathways of Rifamycin (B1679328) L and Rifamycin B, with a specific focus on the incorporation of precursors into their unique glycolic acid moieties. The information presented is supported by established biosynthetic principles and provides detailed experimental methodologies for further investigation.
Introduction
Rifamycins are a class of ansamycin (B12435341) antibiotics with significant clinical importance, particularly in the treatment of tuberculosis. The biosynthesis of the various rifamycin congeners involves a complex interplay of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery, followed by a series of tailoring reactions. Rifamycin S serves as a key intermediate in the formation of both Rifamycin L and Rifamycin B. A crucial differentiating feature between these two molecules is the nature and origin of the C2 unit attached to the ansa chain. In this compound, this unit is a glycolate (B3277807) ester, whereas in Rifamycin B, it is a glycolate ether. Early radiolabeling studies have demonstrated that these two moieties, despite their structural similarity, arise from different C3 precursors, indicating divergent late-stage biosynthetic pathways.
Comparative Analysis of Precursor Incorporation
The biosynthesis of the glycolic acid moiety in this compound and Rifamycin B from the common intermediate Rifamycin S showcases a significant metabolic divergence. Experimental evidence from 14C-labeling studies has demonstrated that the carbon backbone for this C2 unit is sourced from different three-carbon precursors.
Key Findings:
-
This compound: The glycolic acid ester moiety is predominantly derived from pyruvate (B1213749) .
-
Rifamycin B: The glycolic acid ether moiety is predominantly derived from glycerol (B35011) .
This differential incorporation underscores the presence of two distinct enzymatic pathways downstream of Rifamycin S, each specific for the activation and transfer of a C2 unit from a different C3 precursor.
Data Presentation
The following tables summarize the hypothetical quantitative data from precursor feeding experiments, illustrating the specific incorporation of radiolabeled precursors into this compound and Rifamycin B.
Table 1: Incorporation of [¹⁴C]-Labeled Precursors into this compound
| Precursor Fed ([¹⁴C]-Labeled) | Concentration Fed (mM) | Specific Activity of Precursor (mCi/mmol) | This compound Titer (mg/L) | Specific Incorporation into this compound (%) |
| Pyruvate | 10 | 1.0 | 150 | 12.5 |
| Glycerol | 10 | 1.0 | 145 | 1.2 |
| Glycolate | 10 | 1.0 | 148 | 0.8 |
Table 2: Incorporation of [¹⁴C]-Labeled Precursors into Rifamycin B
| Precursor Fed ([¹⁴C]-Labeled) | Concentration Fed (mM) | Specific Activity of Precursor (mCi/mmol) | Rifamycin B Titer (mg/L) | Specific Incorporation into Rifamycin B (%) |
| Pyruvate | 10 | 1.0 | 250 | 2.1 |
| Glycerol | 10 | 1.0 | 265 | 15.8 |
| Glycolate | 10 | 1.0 | 255 | 0.5 |
Note: The data presented in these tables are representative and intended to illustrate the differential incorporation based on published qualitative findings. Actual experimental results may vary.
Biosynthetic Pathways
The divergence in precursor utilization for the formation of this compound and Rifamycin B from Rifamycin S is a key feature of their biosynthesis.
Caption: Divergent pathways from Rifamycin S to this compound and B.
Experimental Protocols
This section details the methodologies for conducting a comparative precursor incorporation study for this compound and Rifamycin B.
Culture and Fermentation of Amycolatopsis mediterranei
Objective: To cultivate the rifamycin-producing strain under conditions suitable for antibiotic production.
Materials:
-
Amycolatopsis mediterranei strain (e.g., a strain known to produce both this compound and B, or respective mutant strains)
-
Seed medium (per liter): 10 g glucose, 24 g soluble starch, 5 g yeast extract, 3 g peptone, 1 g K₂HPO₄, 0.5 g MgSO₄·7H₂O, pH 7.2
-
Production medium (per liter): 80 g glucose, 10 g soybean meal, 5 g yeast extract, 4 g (NH₄)₂SO₄, 6 g CaCO₃, pH 7.0
-
Shake flasks (250 mL)
-
Incubator shaker
Procedure:
-
Inoculate a loopful of a fresh culture of A. mediterranei into 50 mL of seed medium in a 250 mL shake flask.
-
Incubate at 28°C with shaking at 220 rpm for 48 hours.
-
Transfer 5 mL of the seed culture to 50 mL of production medium in a 250 mL shake flask.
-
Incubate at 28°C with shaking at 220 rpm.
Radiolabeled Precursor Feeding Experiment
Objective: To introduce radiolabeled precursors into the fermentation broth to trace their incorporation into rifamycins.
Materials:
-
[U-¹⁴C]-Pyruvic acid, sodium salt (Specific activity: ~10-50 mCi/mmol)
-
[U-¹⁴C]-Glycerol (Specific activity: ~10-50 mCi/mmol)
-
Sterile-filtered stock solutions of the labeled precursors (e.g., 100 mM)
-
Fermentation cultures from step 1.
Procedure:
-
After 72 hours of incubation in the production medium (typically the onset of antibiotic production), add the sterile-filtered radiolabeled precursor to the fermentation flasks to a final concentration of 1-10 mM.
-
Set up parallel cultures for each labeled precursor and a control culture with no added precursor.
-
Continue the incubation under the same conditions for another 48-72 hours.
-
Withdraw samples at regular intervals (e.g., 24, 48, 72 hours post-feeding) for analysis.
Extraction and Analysis of Rifamycins
Objective: To extract, separate, and quantify this compound and Rifamycin B and determine the extent of radiolabel incorporation.
Materials:
-
Ethyl acetate
-
Trifluoroacetic acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV-Vis detector
-
Liquid Scintillation Counter (LSC) and scintillation cocktail
-
This compound and Rifamycin B analytical standards
Procedure:
-
Extraction:
-
Centrifuge a 5 mL aliquot of the fermentation broth to separate the mycelium and supernatant.
-
Adjust the pH of the supernatant to 2.0 with 2M HCl.
-
Extract the acidified supernatant twice with an equal volume of ethyl acetate.
-
Combine the organic layers and evaporate to dryness under reduced pressure.
-
Redissolve the residue in a known volume of methanol (e.g., 1 mL) for HPLC analysis.
-
-
HPLC Analysis:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A linear gradient from 30% B to 70% B over 20 minutes.
-
Flow Rate: 1 mL/min
-
Detection: 334 nm
-
Inject the prepared extracts and the analytical standards to identify and quantify this compound and Rifamycin B based on retention time and peak area.
-
-
Radiometric Analysis:
-
Collect fractions from the HPLC eluent corresponding to the peaks of this compound and Rifamycin B.
-
Add each fraction to a scintillation vial with a suitable scintillation cocktail.
-
Measure the radioactivity (in Disintegrations Per Minute, DPM) of each fraction using a Liquid Scintillation Counter.
-
Calculate the specific incorporation by dividing the DPM of the rifamycin peak by the total DPM of the precursor added to the culture.
-
Experimental Workflow Diagram
Caption: Workflow for the comparative precursor incorporation study.
Conclusion
The distinct biosynthetic origins of the glycolic acid moieties in this compound and Rifamycin B, from pyruvate and glycerol respectively, highlight a fascinating example of metabolic diversification in secondary metabolism. Understanding these pathways and the enzymes involved, such as the Rif15 transketolase and the Rif16 P450 monooxygenase, is crucial for metabolic engineering efforts aimed at improving the yields of specific rifamycin congeners or generating novel derivatives. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively investigate these precursor-product relationships and further elucidate the intricacies of rifamycin biosynthesis.
A Comparative Guide to Rifamycin L and Rifamycin S: Unveiling Structural and Conformational Differences
For Researchers, Scientists, and Drug Development Professionals
Rifamycins (B7979662), a class of ansamycin (B12435341) antibiotics, are renowned for their potent activity against bacterial pathogens, primarily through the inhibition of DNA-dependent RNA polymerase. Among the numerous members of this family, Rifamycin (B1679328) L and Rifamycin S represent key intermediates in the biosynthetic pathway and have been subjects of scientific investigation. This guide provides a detailed comparison of the structural and conformational characteristics of Rifamycin L and Rifamycin S, supported by available spectroscopic data and experimental methodologies.
Structural Differences
The fundamental structural dissimilarity between this compound and Rifamycin S lies in the nature of the substituent at the C4 position of the naphthoquinone chromophore. Rifamycin S possesses a quinone structure, whereas this compound is characterized by a hydroquinone (B1673460) form with a glycolic acid moiety attached at C4. This seemingly minor alteration has significant implications for the molecule's electronic properties and its potential for further chemical modification.
Rifamycin S features a conjugated naphthoquinone core, which is crucial for its biological activity. The quinone moiety is readily identifiable by its characteristic spectroscopic properties.
This compound , on the other hand, is a hydroquinone derivative. Its structure was elucidated through chemical degradation and spectroscopic analysis, including infrared, and nuclear magnetic resonance (NMR) spectroscopy.[1] The presence of the glycolic acid group at C4 in this compound is a key distinguishing feature.
Conformational Analysis
The biological activity of rifamycins is intrinsically linked to the three-dimensional conformation of the ansa chain.[2] Conformational analysis, primarily conducted using Nuclear Magnetic Resonance (NMR) spectroscopy, provides insights into the spatial arrangement of the ansa bridge and its flexibility in solution.
Table 1: Key Structural and Spectroscopic Data for this compound and Rifamycin S
| Feature | This compound | Rifamycin S |
| Chromophore | Naphthohydroquinone | Naphthoquinone |
| Substituent at C4 | Glycolic acid moiety | Carbonyl group (part of the quinone system) |
| Key Spectroscopic Feature | Presence of signals corresponding to the glycolic acid group in NMR spectra. | Characteristic signals for a quinone system in UV-Vis and NMR spectra. |
Note: Detailed, directly comparable NMR data for this compound is limited in the public domain. The information for Rifamycin S is more extensively documented.
Experimental Protocols
Structure Elucidation of this compound
The structure of this compound was originally determined through a combination of chemical and spectroscopic methods as described by Lancini et al. (1969).[1]
-
Isolation: this compound was isolated from the fermentation broth of Streptomyces mediterranei using techniques such as countercurrent distribution and chromatography.[1]
-
Chemical Degradation: Chemical reactions were employed to break down the molecule into smaller, identifiable fragments. This provided initial clues about the core structure and the nature of the substituents.[1]
-
Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy: Used to identify functional groups present in the molecule, such as hydroxyl and carbonyl groups.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provided detailed information about the connectivity of atoms and the stereochemistry of the molecule.[1]
-
Polarography: This electrochemical technique was used to study the redox properties of the molecule, which helped in identifying the hydroquinone nature of the chromophore.[1]
-
Conformational Analysis by NMR Spectroscopy
The determination of the solution conformation of rifamycins heavily relies on modern NMR techniques. While a specific protocol for a direct comparison of this compound and S is not available, a general methodology can be outlined based on studies of Rifamycin S and other derivatives.
-
Sample Preparation: A solution of the rifamycin derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR Spectroscopy:
-
¹H NMR: Provides information on the number and types of protons, their chemical environment, and through-bond scalar couplings (J-couplings), which give insights into dihedral angles.
-
¹³C NMR: Reveals the number and types of carbon atoms in the molecule.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, establishing the connectivity of the proton network within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are close in proximity, providing key information about the three-dimensional structure and conformation of the ansa chain.
-
Biosynthetic Relationship
This compound and Rifamycin S are closely linked in the biosynthetic pathway of rifamycins. It is understood that Rifamycin S can be a precursor to other rifamycins, including Rifamycin B and L. This biogenetic relationship underscores their structural similarity and the enzymatic transformations that lead to the diversification of the rifamycin family.
Below is a simplified diagram illustrating the biogenetic relationship between Rifamycin S and this compound.
References
A Comparative Guide to In Silico Docking of Rifamycin Derivatives with Bacterial RNA Polymerase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in silico docking studies of various Rifamycin derivatives against their primary target, the bacterial DNA-dependent RNA polymerase (RNAP). Due to the limited availability of specific data on "Rifamycin L" and a target referred to as "Rif16," this guide focuses on the well-documented interactions between common Rifamycin derivatives and the highly conserved Rifamycin binding pocket within the RNAP β-subunit (rpoB). The data presented here is compiled from multiple computational studies to offer a broader understanding of the binding affinities and molecular interactions that govern the inhibitory activity of this important class of antibiotics.
Comparative Analysis of Binding Affinities
Molecular docking simulations are pivotal in predicting the binding affinity between a ligand and its target protein, typically expressed in kcal/mol. A lower binding energy value indicates a more stable and favorable interaction. The table below summarizes the binding energies of several Rifamycin derivatives and alternative inhibitors docked into the active site of bacterial RNA polymerase, as reported in various computational studies.
| Compound | Target Organism/Protein | Docking Software | Binding Energy (kcal/mol) | Reference |
| Rifamycin Derivatives | ||||
| Rifampicin | M. tuberculosis RNAP (rpoB) | MOE | Not specified | [1] |
| Rifampicin Derivative 1 | M. tuberculosis VapC2 | AutoDock Vina | -8.1 | [2] |
| Rifampicin Derivative 2 | M. tuberculosis VapC2 | AutoDock Vina | -7.9 | [2] |
| Rifampicin | M. perniciosa RNAP | AutoDock Vina | Not specified | [3][4] |
| Rifabutin | SARS-CoV-2 RdRp | Not specified | Not specified | [5] |
| Rifapentine | SARS-CoV-2 RdRp | Not specified | Not specified | [5] |
| Rifapentine | M. tuberculosis RNAP | AutoDock Vina | -6.0 | [6] |
| Alternative Inhibitors | ||||
| Fidaxomicin | SARS-CoV-2 RdRp | Not specified | Not specified | [5] |
| Ivermectin | SARS-CoV-2 RdRp | Not specified | Not specified | [5] |
| (+)-Catechin | M. tuberculosis RNAP | AutoDock Vina | -6.7 | [6] |
| Quercetin | M. tuberculosis RNAP | AutoDock Vina | -6.8 | [6] |
| Quercitrin | M. tuberculosis RNAP | AutoDock Vina | -7.1 | [6] |
| Luteolin | M. tuberculosis RNAP | AutoDock Vina | -6.9 | [6] |
| Kaempferol | M. tuberculosis RNAP | AutoDock Vina | -6.5 | [6] |
| Rutin | M. tuberculosis RNAP | AutoDock Vina | -6.8 | [6] |
Note: The binding energies reported are from different studies, which may use different force fields and software, and thus should be compared with caution. VapC2 and SARS-CoV-2 RdRp are alternative targets and are included for comparative purposes of Rifamycin derivatives' binding potential.
Experimental Protocol: In Silico Molecular Docking
The following is a generalized protocol for performing in silico molecular docking of Rifamycin derivatives with bacterial RNA polymerase, based on common practices in the cited literature.[1][2][3][4]
1. Preparation of the Receptor (RNA Polymerase):
- Retrieval of Protein Structure: The 3D crystallographic structure of the target bacterial RNA polymerase is obtained from the Protein Data Bank (PDB).
- Pre-processing: The protein structure is prepared by removing water molecules, ligands, and any co-factors not essential for the docking study.
- Addition of Hydrogen Atoms: Polar hydrogen atoms are added to the protein structure, which is crucial for defining the correct ionization and tautomeric states of amino acid residues.
- Charge Assignment: Partial charges are assigned to the protein atoms using a force field (e.g., Kollman charges).
- File Format Conversion: The prepared protein structure is saved in a suitable format for the docking software (e.g., PDBQT for AutoDock Vina).
2. Preparation of the Ligand (Rifamycin Derivative):
- Ligand Structure: The 2D or 3D structure of the Rifamycin derivative is obtained from a chemical database (e.g., PubChem) or drawn using a molecule editor.
- Energy Minimization: The ligand's 3D structure is optimized to its lowest energy conformation using a suitable force field (e.g., MMFF94).
- Torsional Degrees of Freedom: The rotatable bonds in the ligand are defined to allow for conformational flexibility during the docking process.
- Charge Assignment: Partial charges are assigned to the ligand atoms.
- File Format Conversion: The prepared ligand is saved in the appropriate format for the docking software.
3. Grid Box Generation:
- A 3D grid box is defined around the active site of the RNA polymerase. This grid box specifies the search space for the ligand during the docking simulation.
- The dimensions and center of the grid box are determined based on the known binding site of Rifampicin or by identifying cavities in the protein structure.
4. Molecular Docking Simulation:
- The docking simulation is performed using software such as AutoDock Vina, GOLD, or MOE.
- The software systematically samples different conformations of the ligand within the defined grid box and calculates the binding energy for each conformation.
- The algorithm searches for the ligand pose with the most favorable binding energy.
5. Analysis of Docking Results:
- The docking results are analyzed to identify the best binding pose of the ligand.
- The binding energy (in kcal/mol) is recorded as a measure of the binding affinity.
- The molecular interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the structural basis of the binding.
Visualizations
The following diagrams illustrate the typical workflow of an in silico docking study and the signaling pathway of Rifamycin's inhibitory action.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Molecular docking between the RNA polymerase of the Moniliophthora perniciosa mitochondrial plasmid and Rifampicin produces a highly stable complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular docking between the RNA polymerase of the Moniliophthora perniciosa mitochondrial plasmid and Rifampicin produces a highly stable complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prediction of potential inhibitors for RNA-dependent RNA polymerase of SARS-CoV-2 using comprehensive drug repurposing and molecular docking approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjpbcs.com [rjpbcs.com]
A Comparative Guide to the Detection of Rifamycin L: Bioassay vs. Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a proposed bioassay for the specific detection of Rifamycin L against established analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The information presented herein is intended to assist researchers in selecting the most appropriate method for their specific needs, considering factors such as sensitivity, specificity, throughput, and cost.
Introduction
This compound is a member of the ansamycin (B12435341) class of antibiotics, which are known for their potent activity against a variety of bacteria, including mycobacteria.[1][2] The mechanism of action for rifamycins (B7979662) involves the specific inhibition of bacterial DNA-dependent RNA polymerase, thereby blocking RNA synthesis and leading to bacterial cell death.[1][2][][4] Accurate and sensitive detection of this compound is crucial for various applications, including pharmacokinetic studies, drug discovery, and quality control in pharmaceutical manufacturing. This guide details a proposed bioassay for its detection and compares it with alternative analytical techniques.
Performance Comparison
The choice of detection method for this compound depends on the specific requirements of the study. The following table summarizes the key performance characteristics of the proposed bioassay, HPLC, and Mass Spectrometry.
| Feature | Bioassay | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Principle | Inhibition of bacterial growth | Separation based on polarity | Mass-to-charge ratio measurement |
| Specificity | Moderate to High (dependent on indicator strain) | High | Very High |
| Sensitivity | Nanogram to microgram range | Nanogram range | Picogram to femtogram range |
| Quantitative | Semi-quantitative to Quantitative | Quantitative | Quantitative |
| Throughput | High (96-well plate format) | Low to Medium | Low to Medium |
| Cost per Sample | Low | Medium | High |
| Equipment | Basic microbiology laboratory equipment | HPLC system with UV or other detector | Mass spectrometer (e.g., LC-MS/MS) |
| Expertise | Basic microbiology skills | Specialized analytical chemistry skills | Highly specialized analytical chemistry skills |
Experimental Protocols
Proposed Bioassay for this compound Detection
This proposed bioassay is based on the principle of microbial growth inhibition. The diameter of the zone of inhibition around a sample containing this compound is proportional to the concentration of the antibiotic.
a. Materials and Reagents:
-
Indicator Organism: A susceptible strain of Staphylococcus aureus (e.g., ATCC 29213) or a non-pathogenic, fast-growing Mycobacterium species.
-
Growth Media: Mueller-Hinton agar (B569324) (for S. aureus) or a suitable broth and agar for the chosen mycobacterial strain.
-
This compound Standard: A solution of known concentration.
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
Sterile Petri dishes, paper discs (6 mm), and micropipettes.
b. Experimental Workflow:
-
Inoculum Preparation: Prepare a standardized suspension of the indicator organism in PBS, adjusted to a 0.5 McFarland standard.
-
Plate Preparation: Spread the inoculum evenly onto the surface of the agar plates.
-
Sample Application: Apply a known volume (e.g., 10 µL) of the this compound standard solutions and the unknown samples to sterile paper discs.
-
Incubation: Place the discs on the inoculated agar plates and incubate at the optimal temperature for the indicator organism (e.g., 37°C for S. aureus) for 18-24 hours.
-
Data Analysis: Measure the diameter of the zones of inhibition. Create a standard curve by plotting the zone diameter against the logarithm of the this compound concentration. Use this curve to determine the concentration of this compound in the unknown samples.
High-Performance Liquid Chromatography (HPLC)
HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[5]
a. Materials and Reagents:
-
HPLC System: Equipped with a C18 column and a UV-Vis detector.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (gradient elution may be required).
-
This compound Standard: For calibration.
-
Sample Preparation: Samples may require extraction and filtration before injection.
b. Experimental Workflow:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Calibration: Inject a series of known concentrations of the this compound standard to generate a calibration curve.
-
Sample Analysis: Inject the prepared samples into the HPLC system.
-
Data Analysis: Identify the this compound peak based on its retention time and quantify the concentration using the calibration curve.
Mass Spectrometry (MS)
MS identifies and quantifies compounds by measuring their mass-to-charge ratio. It is often coupled with a separation technique like liquid chromatography (LC-MS).[6]
a. Materials and Reagents:
-
LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Solvents: High-purity solvents for the mobile phase.
-
This compound Standard: For tuning the instrument and for quantification.
-
Internal Standard: A molecule with similar chemical properties to this compound but a different mass.
b. Experimental Workflow:
-
Method Development: Optimize the MS parameters (e.g., ionization source, collision energy) for the detection of this compound.
-
Sample Preparation: Perform extraction and purification of the samples. Add a known amount of the internal standard.
-
LC-MS/MS Analysis: Inject the prepared samples into the LC-MS/MS system.
-
Data Analysis: Identify this compound based on its specific precursor and product ion transitions. Quantify the concentration by comparing the peak area of this compound to that of the internal standard.
Visualizations
Signaling Pathway: Mechanism of Action of this compound
References
A Comparative Genomic Guide to Rifamycin Gene Clusters: Unraveling the Synthesis of Rifamycin L and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of rifamycin (B1679328) biosynthetic gene clusters (BGCs), with a particular focus on the genetic determinants for the production of Rifamycin L and other key rifamycin variants. By examining the genetic architecture of producer strains, this document aims to facilitate a deeper understanding of rifamycin biosynthesis and guide novel drug development efforts.
Comparative Analysis of Rifamycin Biosynthetic Gene Clusters
Rifamycins (B7979662) are a class of potent antibiotics produced by various actinomycete bacteria. The genetic blueprint for their synthesis is encoded within a large, contiguous cluster of genes known as the rif cluster. While Amycolatopsis mediterranei is the most well-studied producer, the discovery of rifamycin production in other genera, such as the marine actinomycete Salinispora arenicola, has opened new avenues for comparative genomic studies.[1]
The rif gene clusters in both Amycolatopsis mediterranei and Salinispora arenicola share a remarkably conserved core structure.[2] This includes genes responsible for the synthesis of the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit, the polyketide synthase (PKS) machinery that assembles the polyketide backbone, and various tailoring enzymes that modify the core structure to generate the diverse family of rifamycin compounds.[2][3]
Below is a comparative table summarizing the key genes and their functions within the rifamycin BGCs of Amycolatopsis mediterranei S699 and Salinispora arenicola CNS-205.
| Gene Category | Gene(s) in A. mediterranei S699 | Homolog(s) in S. arenicola CNS-205 | Function | Identity (%) |
| AHBA Synthesis | rifG - rifN | sare_1274 - sare_1277 | Synthesis of the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit.[3] | >50 |
| Polyketide Synthase (PKS) | rifA - rifE | rifA - rifE homologs | Type I PKS responsible for the assembly of the polyketide backbone from acetate (B1210297) and propionate (B1217596) units.[2][3] | >50 |
| Post-PKS Modification | rif-orf15 (rif15a, rif15b) | sare_1272, sare_1273 | Transketolase involved in the conversion of Rifamycin S to this compound.[2][4] | 70-80 |
| rif-orf16 (rif16) | Not explicitly identified as a direct homolog with the same function in published comparisons. | Cytochrome P450 enzyme that mediates the transformation of this compound to Rifamycin B.[4] | - | |
| rifW | Homolog present | Putative oxidoreductase involved in late-stage modifications. | - | |
| Regulation | rifZ | sare_1270 (LuxR family) | Pathway-specific transcriptional activator.[5][6] | 64 |
| rifQ | Homolog present | TetR-family transcriptional regulator, represses the expression of the rifamycin exporter.[5] | - | |
| rifP | Homolog present | Efflux pump responsible for transporting rifamycin out of the cell.[5] | - | |
| glnR | Homolog present | Global nitrogen regulator that positively influences rifamycin biosynthesis.[5] | - | |
| Other | rif-AS | Homolog present | Amide synthase responsible for cyclization of the polyketide chain.[7] | - |
Note: This table is a synthesis of information from multiple sources and is not exhaustive. Gene designations and annotations may vary between different genome sequencing projects and databases.
The Biosynthesis of this compound: A Key Intermediate
This compound is a crucial, yet often transient, intermediate in the biosynthesis of other commercially significant rifamycins, such as Rifamycin B.[4] Its formation is a key branching point in the metabolic pathway. The conversion of Rifamycin S to this compound is catalyzed by a two-subunit transketolase, encoded by the rif15 genes (rif15a and rif15b) in A. mediterranei.[4] This enzyme facilitates a unique C-O bond formation. Subsequently, the cytochrome P450 enzyme Rif16, encoded by rif16, catalyzes an atypical ester-to-ether transformation, converting this compound to Rifamycin B.[4] The presence and activity of these two enzymes are therefore critical determinants of the final rifamycin profile of a producer strain.
Experimental Protocols
DNA Extraction and Sequencing from Actinobacteria
A reliable method for obtaining high-quality genomic DNA is fundamental for genomic studies. The following protocol is a modified version suitable for filamentous actinomycetes.[8][9][10]
-
Cell Culture and Harvest: Grow the actinomycete strain in a suitable liquid medium (e.g., Tryptic Soy Broth) until sufficient biomass is achieved. Harvest the mycelia by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer containing lysozyme (B549824) to digest the cell wall. Incubate at 37°C. Further enhance lysis by adding SDS and incubating at a higher temperature (e.g., 55°C).[10]
-
Protein and RNA Removal: Add phenol:chloroform:isoamyl alcohol to the lysate to denature and separate proteins. Centrifuge to pellet the cell debris and proteins. Collect the aqueous phase containing the DNA. Treat with RNase A to remove contaminating RNA.
-
DNA Precipitation: Precipitate the DNA from the aqueous phase by adding isopropanol (B130326) or ethanol. Spool the precipitated DNA and wash with 70% ethanol.
-
DNA Resuspension: Air-dry the DNA pellet and resuspend it in a suitable buffer (e.g., TE buffer).
-
Sequencing: The extracted high-molecular-weight DNA can then be sequenced using technologies such as Oxford Nanopore or PacBio for long-read sequencing, often supplemented with Illumina short-read data for error correction.[8]
Bioinformatic Analysis of Biosynthetic Gene Clusters using antiSMASH
The Antibiotics and Secondary Metabolites Analysis Shell (antiSMASH) is a powerful tool for identifying and annotating BGCs within a genome.[11][12]
-
Input: Provide the assembled genome sequence in FASTA format to the antiSMASH web server or standalone tool.[11]
-
Analysis: antiSMASH employs a rule-based approach and profile Hidden Markov Models (pHMMs) to detect core biosynthetic genes (e.g., PKS, NRPS), as well as tailoring enzymes, regulators, and transport proteins.[12]
-
Output: The tool generates a detailed report, including a graphical representation of the identified BGCs, their predicted core structures, and a comparison to known clusters in databases like MIBiG (Minimum Information about a Biosynthetic Gene cluster).[11]
HPLC-MS Analysis of Rifamycin Production
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a sensitive and specific method for detecting and quantifying rifamycins.[13][14][15]
-
Sample Preparation: Extract rifamycins from the fermentation broth using an organic solvent such as ethyl acetate or acetonitrile (B52724).[3][14] Evaporate the solvent and redissolve the extract in a suitable solvent for injection (e.g., methanol). Filter the sample to remove particulates.
-
Chromatographic Separation: Separate the different rifamycin analogs on a reverse-phase HPLC column (e.g., C18).[13] A gradient of mobile phases, such as water and acetonitrile with a modifier like formic acid, is typically used.
-
Mass Spectrometric Detection: Detect the eluting compounds using a mass spectrometer, often with electrospray ionization (ESI) in positive ion mode.[14] Specific rifamycins can be identified and quantified based on their mass-to-charge ratio (m/z) and retention time.
Visualizations
Rifamycin Biosynthesis Pathway
The following diagram illustrates the key steps in the biosynthesis of rifamycins, highlighting the formation of this compound.
Caption: Key steps in the rifamycin biosynthetic pathway.
Experimental Workflow for Comparative Genomics
This diagram outlines the typical workflow for the comparative genomic analysis of rifamycin-producing strains.
Caption: Workflow for comparative genomic analysis.
Regulatory Cascade of Rifamycin Biosynthesis
This diagram depicts the regulatory network controlling the expression of the rif gene cluster.
Caption: Regulatory control of rifamycin production.
References
- 1. Discovery of a New Source of Rifamycin Antibiotics in Marine Sponge Actinobacteria by Phylogenetic Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shared biosynthesis of the saliniketals and rifamycins in Salinispora arenicola is controlled by the sare1259 encoded cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | GlnR Dominates Rifamycin Biosynthesis by Activating the rif Cluster Genes Transcription Both Directly and Indirectly in Amycolatopsis mediterranei [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Genome Mining Reveals Rifamycin Biosynthesis in a Taklamakan Desert Actinomycete [mdpi.com]
- 8. Extraction and Oxford Nanopore sequencing of genomic DNA from filamentous Actinobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combination and improvement of conventional DNA extraction methods in Actinobacteria to obtain high-quantity and high-quality DNA | Iranian Journal of Microbiology [ijm.tums.ac.ir]
- 10. journaloffarmsciences.in [journaloffarmsciences.in]
- 11. antiSMASH_tutorial/README.md at master · chevrm/antiSMASH_tutorial · GitHub [github.com]
- 12. antiSMASH 7.0: new and improved predictions for detection, regulation, chemical structures and visualisation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC - MS Method for Analysis of Rifampicin and Oxidation product on Primesep 100 Column | SIELC Technologies [sielc.com]
- 14. mdpi.com [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Rifamycin L
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and preventing environmental contamination. This guide provides essential, step-by-step procedures for the proper disposal of Rifamycin L, a potent antibiotic compound. Adherence to these guidelines is crucial for personal safety and regulatory compliance.
Before initiating any disposal protocol, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) guidelines.[1] While some forms of Rifamycin may not be classified as hazardous, it is best practice to handle all pharmaceutical waste with caution.[1]
Immediate Safety and Handling
When handling this compound for disposal, wearing appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risks.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Source(s) |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards. | [1][2] |
| Skin Protection | Chemical-resistant, impermeable gloves (inspect prior to use). A lab coat or other protective, impervious clothing should be worn to prevent skin contact. | [1][2][3] |
| Respiratory Protection | In situations where dust or aerosols may be generated, a NIOSH-approved particulate respirator (e.g., N95) is recommended. For sole protection, a full-face supplied-air respirator is advised. | [1][3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures the waste is handled, stored, and ultimately disposed of in a safe and compliant manner.
1. Waste Identification and Segregation:
-
Properly classify all waste materials. This compound waste includes expired or unused pure substances, contaminated lab materials (e.g., gloves, wipes, glassware), and solutions containing the compound.[1]
-
Segregate this compound waste from general laboratory or municipal trash. It must be managed as a distinct and regulated waste stream.[1] Do not mix with incompatible materials such as strong acids, alkalis, or oxidizing agents.[1]
2. Waste Containerization:
-
Place solid this compound waste and contaminated materials into a designated, leak-proof chemical waste container.[1] Whenever possible, leave the original chemical in its container.[1]
-
Ensure the container is compatible with the chemical waste. Plastic containers are often preferred for storing waste materials.[4]
-
Do not overfill containers; a general rule is to fill them to no more than three-quarters full to allow for expansion and prevent spills.[5] Keep waste containers securely closed except when adding waste.[4][6]
3. Labeling:
-
Clearly label the waste container. The label should include:
-
Accurate labeling is critical for the safety of waste handling personnel.[4]
4. Storage and Accumulation:
-
Store the sealed waste container in a designated and secure "Satellite Accumulation Area" (SAA) that is at or near the point of waste generation.[1][4][6]
-
This area should be inspected weekly for any signs of leakage.[6]
-
Follow institutional and regulatory limits for the maximum amount of hazardous waste that can be stored in an SAA and the maximum accumulation time (e.g., up to 12 months as long as volume limits are not exceeded).[4]
5. Final Disposal:
-
The ultimate disposal of this compound waste must be conducted through a licensed and certified hazardous waste disposal company.[1] Never attempt to dispose of this chemical through standard trash or sewer systems.[1][4]
-
High-temperature incineration at a licensed facility is the preferred method for pharmaceutical waste as it effectively destroys the active pharmaceutical ingredient.[1]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the waste.[4]
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and building trust in their operational practices.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Comprehensive Safety and Handling Guide for Rifamycin L
This guide provides essential safety protocols, operational procedures, and disposal plans for laboratory professionals handling Rifamycin L (also known as Rifaximin).[1] Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
A thorough risk assessment is necessary to determine the appropriate level of protection required when handling this compound. While some safety data sheets for related compounds indicate a non-hazardous classification, others point to potential risks such as serious eye irritation and reproductive toxicity.[1][2] Therefore, a cautious approach is recommended, treating the compound as potentially hazardous.
| Protection Type | Required PPE | Rationale and Guidelines |
| Eye/Face Protection | Chemical safety goggles or glasses conforming to EN166 (EU) or NIOSH (US) standards.[3][4] | To prevent eye contact which may cause serious irritation.[2] In case of contact, immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids.[2][5] |
| Skin Protection | Impervious gloves (e.g., nitrile) and a lab coat.[2] | Handle with gloves, inspecting them before use.[2] Employ proper glove removal techniques to avoid skin contact.[2] Wash hands thoroughly after handling. In case of skin contact, wash off immediately with plenty of water.[2] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95, N100, or P3) is required when there is a risk of dust or aerosol formation, or if engineering controls are insufficient.[2][3] | Avoid breathing dust, fumes, or vapors.[2] If exposure limits are exceeded or irritation occurs, a full-face respirator is recommended.[3][4] |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is crucial for minimizing risks during the handling of this compound.
Preparation:
-
Consult the Safety Data Sheet (SDS): Always review the latest SDS for Rifaximin/Rifamycin L before beginning any work.[2]
-
Designate an Area: Conduct all handling procedures in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Assemble Materials: Ensure all necessary equipment, including PPE, spill kits, and designated waste containers, are readily accessible.
Handling:
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Weighing: Handle the solid powder with care to prevent the formation of dust.[2]
-
Solution Preparation: When dissolving, add the solid to the solvent slowly to avoid splashing. Rifamycin Sodium is soluble in water, DMSO, and ethanol.[2]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3][6]
-
Store away from strong oxidizing agents.[3]
-
Some sources recommend storage under an inert gas and protected from light.[2]
Post-Handling:
-
Decontamination: Thoroughly clean the work area.
-
Waste Disposal: Dispose of all contaminated materials and excess chemicals according to the disposal plan.
-
Doff PPE: Carefully remove PPE to avoid self-contamination and wash hands thoroughly.
Emergency and Disposal Plans
Spill Response:
-
Minor Spill: For small spills of solid material, wear appropriate PPE, avoid creating dust, and sweep up the material.[2] Place the collected material into a suitable, labeled container for disposal.[2]
-
Major Spill: In the event of a large spill, evacuate the area and contact your institution's emergency response team.[2] Ensure adequate ventilation.[2]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[2] Seek medical attention if symptoms develop.[2]
-
Inhalation: Move the individual to fresh air immediately.[2] If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan: Dispose of this compound waste in accordance with all local, state, and federal regulations.[2] It is best practice to treat it as chemical waste.[2]
-
Segregation: Do not mix this compound waste with general laboratory trash. It should be handled as a regulated waste stream.[7]
-
Containerization: Collect waste in a clearly labeled, sealed container.[2][7]
-
Disposal Method: The preferred method for pharmaceutical waste is high-temperature incineration at a licensed facility.[7]
Visual Safety Guides
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response plan for a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
